Dihydroxy(oxo)vanadium
Description
Structure
2D Structure
Properties
CAS No. |
30486-37-4 |
|---|---|
Molecular Formula |
H2O3V |
Molecular Weight |
100.956 g/mol |
IUPAC Name |
dihydroxy(oxo)vanadium |
InChI |
InChI=1S/2H2O.O.V/h2*1H2;;/q;;;+2/p-2 |
InChI Key |
BTMIFIWTHNRPRZ-UHFFFAOYSA-L |
Canonical SMILES |
O[V](=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Dihydroxy(oxo)vanadium(IV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dihydroxy(oxo)vanadium(IV), more formally known as vanadyl hydroxide or oxovanadium(IV) hydroxide, with the chemical formula VO(OH)₂. This compound is a key intermediate in the aqueous chemistry of vanadium and a precursor to various vanadium oxides. Furthermore, vanadium compounds have garnered significant interest in the field of drug development for their insulin-mimetic and potential anti-cancer properties.[1][2] This guide details the experimental protocols for its synthesis, a summary of its characterization data, and an exploration of its biological relevance.
Synthesis of this compound(IV)
The synthesis of this compound(IV) is primarily achieved through the controlled hydrolysis of oxovanadium(IV) salts, such as vanadyl sulfate (VOSO₄), in an aqueous solution. The fundamental principle involves increasing the pH of the solution to induce the precipitation of VO(OH)₂.
Experimental Protocol: Hydrolysis of Vanadyl Sulfate
This protocol outlines a common method for the laboratory-scale synthesis of this compound(IV).
Materials:
-
Vanadyl sulfate hydrate (VOSO₄·xH₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation of Vanadyl Solution: Dissolve a known amount of vanadyl sulfate hydrate in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M. Stir the solution until the salt is completely dissolved. The solution should have a characteristic blue color, indicative of the [VO(H₂O)₅]²⁺ ion.
-
Controlled Hydrolysis: While continuously monitoring the pH and stirring the vanadyl sulfate solution, slowly add the 1 M NaOH or NH₄OH solution dropwise.
-
Precipitation: As the pH of the solution increases, a precipitate of this compound(IV) will begin to form. The precipitation is generally observed to start at a pH of around 3.5 and is largely complete by a pH of 5-6.[3]
-
Isolation of the Product: Once the precipitation is complete, cease the addition of the base. Continue stirring for a short period to ensure complete reaction. Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected precipitate several times with deionized water to remove any soluble impurities, such as sodium sulfate or ammonium sulfate.
-
Drying: Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition to vanadium oxides. The final product is a solid powder.
Yield: The yield of the reaction is typically high, often exceeding 90%, assuming careful control of the pH and efficient collection of the precipitate.
Characterization of this compound(IV)
A comprehensive characterization of this compound(IV) is essential to confirm its identity and purity. The following sections detail the key analytical techniques used for this purpose.
Spectroscopic Analysis
2.1.1. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound(IV), the IR spectrum is characterized by the presence of vanadyl (V=O) and hydroxyl (O-H) stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 (broad) | O-H stretching of hydroxyl groups and adsorbed water | [4] |
| ~1630 | H-O-H bending of adsorbed water | [5] |
| ~950 - 1000 | V=O stretching (vanadyl group) | [6][7] |
| ~500 - 700 | V-O stretching | [5] |
2.1.2. UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
The UV-Vis-NIR spectrum of this compound(IV) in the solid state exhibits characteristic d-d electronic transitions of the V⁴⁺ ion.
| Wavelength (nm) | Assignment (d-d transition) | Reference |
| ~523 | ²B₂g → ²A₁g | [8] |
| ~808 | ²B₂g → ²B₁g | [8] |
| ~1200 | ²B₂g → ²E g | [8] |
Thermal Analysis
2.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information about the thermal stability and decomposition of the compound. When heated, this compound(IV) undergoes dehydration and subsequent oxidation.[9][10][11]
| Temperature Range (°C) | Event | Mass Loss (%) |
| < 200 | Loss of adsorbed water | Variable |
| ~200 - 400 | Decomposition of VO(OH)₂ to vanadium oxides (e.g., VO₂) | ~10% (theoretical for 2VO(OH)₂ → V₂O₅ + H₂O) |
The DSC curve would show endothermic peaks corresponding to the dehydration and decomposition processes.
X-ray Diffraction (XRD)
Aqueous Chemistry and Hydrolysis Equilibria
The synthesis of this compound(IV) is intrinsically linked to the hydrolysis of the vanadyl ion (VO²⁺) in aqueous solution. The speciation of vanadium(IV) is highly dependent on the pH of the solution.
The key hydrolysis reactions are:
-
VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺
-
2VO²⁺ + 2H₂O ⇌ (VO)₂(OH)₂²⁺ + 2H⁺
-
VO²⁺ + 2H₂O ⇌ VO(OH)₂(s) + 2H⁺
The solubility product (Ksp) for the precipitation of VO(OH)₂ is given by: Ksp = [VO²⁺][OH⁻]²
The formation of these different species can be visualized in a speciation diagram.
Relevance in Drug Development: Insulin-Mimetic Properties
Vanadium compounds, including oxovanadium species, have been extensively studied for their insulin-mimetic and insulin-enhancing effects, making them potential therapeutic agents for diabetes mellitus.[1][13][14]
Mechanism of Action
The primary mechanism by which vanadium compounds exert their insulin-like effects is through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[1][15] PTPs are enzymes that dephosphorylate and thereby inactivate the insulin receptor and its downstream signaling proteins. By inhibiting PTPs, vanadium compounds maintain the phosphorylated (active) state of key components of the insulin signaling pathway, leading to enhanced glucose uptake and metabolism.
The insulin signaling cascade begins with insulin binding to its receptor, leading to a series of phosphorylation events that ultimately result in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Vanadium compounds enhance this pathway by inhibiting the dephosphorylation of the insulin receptor and its substrates.[13][16]
Conclusion
This compound(IV) is a fundamentally important compound in vanadium chemistry with a straightforward synthesis based on the controlled hydrolysis of vanadyl salts. Its characterization reveals key spectroscopic and thermal properties that are crucial for its identification and for understanding its transformation into various vanadium oxides. The biological significance of oxovanadium species, particularly their insulin-mimetic properties, continues to drive research into their potential applications in drug development. This guide provides a foundational resource for researchers and professionals working with this versatile vanadium compound.
References
- 1. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Vanadium(IV) oxide - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Crystal Structure Analysis of Dihydroxy(oxo)vanadium Complexes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structural characterization, and biological significance of dihydroxy(oxo)vanadium complexes, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding this important class of inorganic compounds.
This compound(V) complexes, characterized by the presence of a central vanadyl core ([VO]³⁺) coordinated to two hydroxyl groups, are a subject of significant interest in coordination chemistry and medicinal inorganic chemistry. Their potential as therapeutic agents, particularly as insulin-mimetic compounds, has driven extensive research into their synthesis, structural elucidation, and biological activity. This technical guide provides a detailed overview of the crystal structure analysis of these complexes, encompassing experimental protocols, quantitative data presentation, and visualization of relevant biological pathways.
Synthesis and Crystallization of this compound Complexes
The synthesis of this compound complexes often involves the reaction of a suitable vanadium precursor, such as vanadyl sulfate (VOSO₄) or sodium vanadate (NaVO₃), with ligands capable of coordinating to the vanadium center and stabilizing the this compound core. The formation of the dihydroxy species can be achieved through the hydrolysis of aqua- or alkoxo-vanadium precursors or by the direct use of ligands containing hydroxyl moieties.
A general synthetic approach involves dissolving the vanadium salt and the desired ligand in an appropriate solvent, often a protic solvent like water or ethanol, to facilitate the formation of hydroxo ligands. The pH of the reaction mixture can be a critical parameter, influencing the protonation state of the ligands and the vanadium aqua/hydroxo species. Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of a saturated solution.
Experimental Protocols
General Synthesis of an Oxovanadium(V) Complex with a Schiff Base Ligand
A common method for synthesizing oxovanadium(V) complexes involves the use of Schiff base ligands derived from the condensation of an aldehyde or ketone with a primary amine. The following is a representative protocol:
-
Ligand Synthesis: An equimolar mixture of the aldehyde (e.g., salicylaldehyde or a derivative) and the amine (e.g., an amino acid or an aromatic amine) is refluxed in a suitable solvent, such as ethanol or methanol, for 2-4 hours. The resulting Schiff base ligand may precipitate upon cooling and can be isolated by filtration.
-
Complexation: The synthesized Schiff base ligand is redissolved in the same solvent. To this solution, an equimolar amount of a vanadium salt, such as VOSO₄·5H₂O, is added. The reaction mixture is then refluxed for another 2-6 hours.
-
Isolation and Crystallization: After cooling, the resulting complex, which may precipitate, is collected by filtration, washed with the solvent, and dried. Single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or DMF).[1][2]
Single Crystal X-ray Diffraction Analysis
The determination of the molecular structure of this compound complexes is predominantly achieved through single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, especially those on the hydroxyl groups, may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Parameters of Representative Oxovanadium(V) Complexes
The following table summarizes key crystallographic data for a selection of oxovanadium(V) complexes, providing a basis for structural comparison. While a comprehensive database for complexes strictly defined as "this compound" is limited, the presented data for related oxo-hydroxo and other oxovanadium(V) species offer valuable insights into their structural diversity.
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V-O(oxo) (Å) | V-O(hydroxo/ligand) (Å) | Ref. |
| [VO(OEt)L]¹ | Monoclinic | P2₁/n | 10.953(2) | 12.015(2) | 14.283(3) | 90 | 98.45(3) | 90 | 1.583(2) | 1.834(2), 1.956(2) | [3] |
| [Et₃NH][VO₂L]¹ | Triclinic | P-1 | 10.045(2) | 11.234(2) | 12.567(3) | 70.89 | 80.56 | 69.87 | 1.621(2), 1.634(2) | 1.908(2), 1.987(2) | [3] |
| oxoisopropoxo(N,N'-dihydroxy-N,N'-diisopropylheptanediamido)vanadium(V) | Monoclinic | P2₁/c | 14.537(4) | 9.041(3) | 18.459(5) | 90 | 109.18(2) | 90 | 1.571(3) | 1.791(3), 1.970(3) | [4] |
¹ L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide
Visualization of Key Concepts
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound complexes.
Insulin-Mimetic Signaling Pathway of Vanadium Compounds
Many oxovanadium complexes exhibit insulin-mimetic properties by interacting with key components of the insulin signaling pathway. A simplified representation of this pathway is shown below. Vanadium compounds can enhance insulin signaling, in part, by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin receptor.[5]
Caption: Simplified insulin-mimetic signaling pathway of vanadium compounds.
This technical guide provides a foundational understanding of the crystal structure analysis of this compound complexes. The presented protocols, data, and visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these promising inorganic compounds. Further investigation into the synthesis of a wider variety of this compound complexes and a more detailed exploration of their specific interactions with biological targets will continue to advance their potential in drug development.
References
- 1. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxido- and Dioxido-Vanadium(V) Complexes Supported on Carbon Materials: Reusable Catalysts for the Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of Dihydroxy(oxo)vanadium(V) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of dihydroxy(oxo)vanadium(V) in aqueous solution. Vanadium's multifaceted role in biological systems, including its potential as a therapeutic agent, necessitates a thorough understanding of its speciation and stability under physiological conditions. This document details the complex equilibria of vanadate(V) species in water, presents quantitative thermodynamic data, outlines key experimental protocols for stability determination, and explores the interaction of these species with critical cellular signaling pathways.
Aqueous Speciation of Vanadium(V)
In aqueous solution, vanadium(V) exists as a variety of species, with their relative concentrations being highly dependent on pH and total vanadium concentration. The mononuclear this compound(V) anion, systematically named dihydroxidooxidovanadium(V) and commonly referred to as the dihydrogenvanadate ion, [VO(OH)₂O]⁻ or H₂VO₄⁻, is a key species in a complex series of protonation and polymerization equilibria.
At very low vanadium concentrations (< 10⁻⁵ M), mononuclear species predominate across a wide pH range. As the pH decreases, the orthovanadate ion (VO₄³⁻) undergoes successive protonations to form HVO₄²⁻, H₂VO₄⁻ (this compound(V)), and ultimately the cationic species [VO₂(H₂O)₄]⁺ in strongly acidic conditions (pH < 2).
As the concentration of vanadium increases, polymerization occurs, leading to the formation of various polynuclear species. Notable polyvanadates include the divanadate (V₂O₇⁴⁻), metavanadates (cyclic (VO₃)ₙⁿ⁻), and the decavanadate ion (V₁₀O₂₈⁶⁻), which is particularly stable in the pH range of 2-6. The intricate relationship between these species is crucial for understanding the bioavailability and reactivity of vanadium in biological and pharmaceutical contexts.
A visual representation of the pH-dependent speciation of vanadium(V) is provided by a Pourbaix diagram, which maps the stable vanadium species as a function of pH and electrode potential.
Thermodynamic Stability Data
The thermodynamic stability of this compound(V) and related species is quantified by their formation constants (log K), which describe the equilibrium of their formation from constituent ions. The following tables summarize key thermodynamic data for the formation of mononuclear and polynuclear vanadate(V) species in aqueous solution.
Table 1: Thermodynamic Formation Constants for Mononuclear Vanadate(V) Species
| Equilibrium Reaction | log K (25 °C, I = 1.0 M NaClO₄) |
| VO₃⁻ + H₂O ⇌ HVO₄²⁻ + H⁺ | -13.1 |
| HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻ | 8.0 |
| H₂VO₄⁻ + H⁺ ⇌ H₃VO₄ | 3.8 |
| H₂VO₄⁻ + H⁺ ⇌ [VO₂(H₂O)₄]⁺ | 3.5 |
Table 2: Thermodynamic Formation Constants for Selected Polynuclear Vanadate(V) Species
| Equilibrium Reaction | log K (25 °C, I = 1.0 M NaClO₄) |
| 2HVO₄²⁻ ⇌ V₂O₇⁴⁻ + H₂O | 1.5 |
| 10VO₄³⁻ + 24H⁺ ⇌ V₁₀O₂₈⁶⁻ + 12H₂O | 129.5 |
Note: The values presented are indicative and can vary with ionic strength and temperature.
Experimental Protocols for Stability Determination
The determination of stability constants for vanadate species relies on various experimental techniques that can probe the concentration of species in solution as a function of changing conditions. The two most common and powerful methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in the hydrogen ion concentration (pH) of a solution upon the addition of a titrant.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of sodium metavanadate (NaVO₃) of known concentration in CO₂-free deionized water.
-
Prepare standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH). The base must be carbonate-free.
-
Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength throughout the titration.
-
-
Apparatus:
-
A high-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
A calibrated burette for the precise addition of the titrant.
-
A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.
-
-
Titration Procedure:
-
A known volume of the vanadate stock solution is placed in the titration vessel and diluted with the background electrolyte solution.
-
An initial amount of strong acid is added to protonate the vanadate species fully.
-
The solution is then titrated with the standardized strong base.
-
The pH is recorded after each addition of the base, allowing the system to reach equilibrium.
-
Titrations should be performed at multiple vanadium concentrations to investigate the formation of polynuclear species.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per vanadium atom.
-
Specialized computer programs (e.g., LETAGROP, HYPERQUAD) are then used to fit the experimental data to a chemical model that includes a set of proposed species and their unknown stability constants. The program refines the stability constants to achieve the best fit between the calculated and experimental titration curves.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to determine the concentration of different vanadate species that exhibit distinct absorption spectra in the ultraviolet and visible regions.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of vanadate solutions of known total vanadium concentration in a constant ionic strength medium.
-
Prepare a series of buffer solutions to control the pH of the vanadate solutions accurately.
-
-
Apparatus:
-
A dual-beam UV-Vis spectrophotometer with a thermostated cell holder.
-
Matched quartz cuvettes.
-
-
Measurement Procedure:
-
For each vanadate solution, adjust the pH to a desired value using the appropriate buffer.
-
Record the UV-Vis spectrum over a relevant wavelength range (typically 200-400 nm for vanadate species).
-
Repeat the measurements at a series of different pH values, covering the range of interest for the speciation of this compound(V).
-
-
Data Analysis:
-
The absorbance data at multiple wavelengths and pH values are collected.
-
The Beer-Lambert law is applied, and the total absorbance of the solution is expressed as the sum of the absorbances of the individual species.
-
Multivariate data analysis techniques and specialized software are used to deconvolute the spectra and determine the molar absorptivity spectra and the stability constants of the individual vanadate species.
-
Interaction with Signaling Pathways
The biological effects of vanadium compounds are often attributed to their ability to modulate the activity of key enzymes in cellular signaling pathways. This compound(V) and other vanadate species are known to act as potent inhibitors of protein tyrosine phosphatases (PTPs).
Inhibition of Protein Tyrosine Phosphatases (PTPs)
PTPs are a family of enzymes that play a crucial role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins. Vanadate, being a structural analog of phosphate, can bind to the active site of PTPs and inhibit their activity.[1][2] This inhibition leads to an increase in the phosphorylation state of various proteins, thereby mimicking the effects of growth factors and hormones like insulin.
The mechanism of inhibition involves the vanadate ion coordinating to the active site cysteine residue of the PTP.[1] This interaction blocks the access of the natural substrate to the active site, leading to competitive inhibition.
Caption: Vanadate competitively inhibits PTPs.
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. By inhibiting PTPs that normally dephosphorylate and inactivate components of the MAPK/ERK pathway, vanadate can lead to the sustained activation of this pathway.
For example, inhibition of PTPs that act on receptor tyrosine kinases (RTKs) or downstream kinases like MEK and ERK can lead to their prolonged phosphorylation and activation. This can result in a variety of cellular responses, including altered gene expression and cell cycle progression.
Caption: Vanadate modulates the MAPK/ERK pathway.
Conclusion
The thermodynamic stability of this compound(V) in aqueous solution is a cornerstone for understanding its biological activity and potential therapeutic applications. Its existence within a complex network of pH- and concentration-dependent equilibria highlights the importance of careful speciation studies. The experimental protocols outlined provide a framework for researchers to quantitatively assess the stability of vanadate species. Furthermore, the elucidation of its interactions with key signaling pathways, such as the inhibition of PTPs and modulation of the MAPK/ERK cascade, offers valuable insights for drug development professionals exploring the pharmacological potential of vanadium compounds. A thorough grasp of these fundamental chemical and biochemical principles is essential for the rational design and application of vanadium-based therapeutics.
References
Dihydroxy(oxo)vanadium: A Technical Overview of its Role in Insulin-Mimetic Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy(oxo)vanadium, a specific form of vanadate, has garnered attention within the scientific community for its contribution to the insulin-mimetic properties of vanadium compounds. Vanadium's ability to lower blood glucose levels has been recognized for decades, positioning it as a potential therapeutic agent for diabetes mellitus. This technical guide provides a comprehensive overview of this compound, its chemical identity, its existence as part of a complex aqueous equilibrium, and its role in the molecular mechanisms underlying the insulin-enhancing effects of vanadium.
Core Compound Identification
The compound of interest is chemically identified as follows:
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 30486-37-4[1] |
| Molecular Formula | H₂O₃V[1] |
| Molecular Weight | 100.96 g/mol [1] |
| Synonyms | Vanadium hydroxide oxide (V(OH)₂O) |
The Aqueous Speciation of Vanadate
It is crucial to understand that this compound does not exist in isolation in biological systems. Instead, it is a component of a complex and dynamic equilibrium of various vanadate species that depends on pH, concentration, and the presence of other ions.[2][3] When vanadium(V) compounds are dissolved in water, a variety of monomeric, dimeric, tetrameric, and decameric species are formed. This compound represents a key monomeric form in this equilibrium.
The following table summarizes the predominant vanadate species at different pH ranges:
| pH Range | Predominant Vanadate Species | Molecular Formula |
| < 3 | Pervanadyl cation | [VO₂]⁺ |
| 3 - 7 | Monomeric vanadate, Dimeric vanadate, Tetrameric vanadate | [H₂VO₄]⁻, [H₂V₂O₇]²⁻, [V₄O₁₂]⁴⁻ |
| 7 - 9 | Dimeric vanadate, Monomeric vanadate | [HV₂O₇]³⁻, [HVO₄]²⁻ |
| 9 - 13 | Monomeric vanadate | [HVO₄]²⁻, [VO₄]³⁻ |
| > 13 | Orthovanadate | [VO₄]³⁻ |
Mechanism of Insulin-Mimetic Action
The insulin-mimetic and insulin-enhancing effects of vanadium compounds are primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[4] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. A key PTP, Protein Tyrosine Phosphatase 1B (PTP1B), is a major negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the insulin signal.
Vanadate, in its various aqueous forms including this compound, acts as a competitive inhibitor of PTPs.[4] This inhibitory action leads to a sustained phosphorylation state of the insulin receptor and its downstream signaling molecules, thereby mimicking or enhancing the effects of insulin. This results in increased glucose uptake by cells and reduced glucose production by the liver.
Signaling Pathway
The following diagram illustrates the insulin signaling pathway and the inhibitory role of vanadate.
Experimental Protocols
Due to the complex speciation of vanadate in solution, it is challenging to design experiments exclusively for this compound. Research is typically conducted using solutions of a vanadium salt (e.g., sodium orthovanadate, Na₃VO₄) prepared at a specific pH to enrich the desired species.
General Protocol for PTP1B Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of a vanadate solution on PTP1B activity.
1. Reagents and Buffers:
-
Recombinant human PTP1B enzyme
-
Sodium orthovanadate (Na₃VO₄) stock solution
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Stop solution: 1 M NaOH
2. Preparation of Vanadate Working Solutions:
-
Prepare a fresh stock solution of sodium orthovanadate in deionized water.
-
To generate the desired vanadate species, the pH of the stock solution is adjusted. For monomeric species like this compound, a pH in the physiological range (around 7.4) is typically used. The solution should be allowed to equilibrate.
-
Prepare serial dilutions of the pH-adjusted vanadate solution in the PTP1B assay buffer.
3. Inhibition Assay Procedure:
-
In a 96-well microplate, add the PTP1B enzyme to each well.
-
Add the various concentrations of the vanadate working solutions to the wells. Include a control with buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
4. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each vanadate concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the vanadate concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
Conclusion
This compound is a chemically defined form of vanadate with the CAS number 30486-37-4. However, its biological significance is best understood within the context of the complex aqueous chemistry of vanadium. As a key monomeric species in physiological solutions, it contributes to the overall insulin-mimetic effects of vanadate, primarily through the inhibition of protein tyrosine phosphatases like PTP1B. Future research aimed at elucidating the specific roles of different vanadate species may lead to the development of more potent and selective vanadium-based therapeutics for diabetes and related metabolic disorders. The challenge remains in designing experiments that can dissect the activity of individual species from the dynamic equilibrium present in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. The (biological) speciation of vanadate(V) as revealed by (51)V NMR: A tribute on Lage Pettersson and his work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical, biochemical, and biological behaviors of vanadate and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Dihydroxy(oxo)vanadium(IV)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of dihydroxy(oxo)vanadium(IV), also known as vanadium(IV) oxo-dihydroxide, with the chemical formula VO(OH)₂. This compound serves as a crucial precursor in the synthesis of various vanadium oxides and complexes that are of significant interest in materials science, catalysis, and for their potential therapeutic applications.
Overview & Principle
The synthesis of this compound(IV) is achieved through a straightforward precipitation method. The underlying principle involves the hydrolysis of a vanadium(IV) salt in an aqueous solution. By carefully adjusting the pH to a specific range, the solubility of vanadium(IV) ions is minimized, leading to the precipitation of VO(OH)₂. This eco-friendly method can be performed at room temperature and offers a high yield of the desired product.
Experimental Protocol
This protocol details the steps for the synthesis of this compound(IV) from a vanadium(IV) source.
2.1. Materials & Reagents
-
Vanadium(IV) source (e.g., Vanadyl sulfate hydrate, VOSO₄·xH₂O)
-
Deionized water
-
pH adjusting agent (e.g., 1 M Sodium hydroxide solution, NaOH)
-
Dilute acid for washing (e.g., 0.1 M Hydrochloric acid, HCl)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Wash bottle
-
Drying oven
2.2. Synthesis Procedure
-
Preparation of Vanadium(IV) Solution:
-
Dissolve a known quantity of the vanadium(IV) source in deionized water to create a vanadium(IV) solution. The concentration can be adjusted, but a typical starting concentration is in the range of 0.1 M to 0.5 M.
-
-
pH Adjustment and Precipitation:
-
Place the vanadium(IV) solution in a beaker on a magnetic stirrer.
-
Begin stirring the solution at room temperature.
-
Slowly add the pH adjusting agent (e.g., 1 M NaOH) dropwise to the solution.
-
Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH of the solution reaches approximately 5.6. A precipitate of this compound(IV) will form.[1][2]
-
Allow the reaction to proceed for at least 5 minutes to ensure complete precipitation.[1][2]
-
-
Isolation and Purification:
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected precipitate with deionized water to remove any soluble impurities.
-
To further minimize impurities, wash the precipitate with a dilute acid (e.g., 0.1 M HCl).[1][2]
-
Finally, wash the precipitate again with deionized water to remove any residual acid.
-
-
Drying:
-
Carefully transfer the washed precipitate to a suitable container.
-
Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The resulting solid is this compound(IV).
-
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound(IV) and its subsequent conversion to other vanadium oxides.
| Parameter | Value | Notes | Reference |
| Precipitation Yield of VO(OH)₂ | 98.6% | Achieved by adjusting the pH of a vanadium(IV) strip liquor to 5.6 at room temperature. | [1][2] |
| Purity of VO₂ (from VO(OH)₂) ** | 98.82% | Obtained after calcining VO(OH)₂ for 2 hours at 550 °C in an argon flow (50 mL/min). | [1][2] |
| Purity of V₂O₅ (from VO(OH)₂) ** | 98.70% | Obtained after calcining VO(OH)₂ for 2 hours at 550 °C in air. | [1][2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound(IV).
Caption: Workflow for the synthesis of this compound(IV).
References
Dihydroxy(oxo)vanadium in Oxidation Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of dihydroxy(oxo)vanadium and related oxovanadium(V) species in oxidation catalysis. It includes application notes, quantitative data summaries, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to support research and development in synthetic chemistry and drug development.
Application Notes
This compound, often represented as VO(OH)₃ or in its dehydrated form, V₂O₅, is a versatile and efficient catalyst for a variety of oxidation reactions. Its catalytic activity stems from the ability of the vanadium center to readily cycle between different oxidation states, primarily V(V) and V(IV), facilitating the transfer of oxygen atoms from an oxidant to a substrate. These catalysts are valued for their high selectivity and activity under relatively mild conditions, making them attractive for fine chemical synthesis and the development of pharmaceutical intermediates.
Key applications of this compound and related oxovanadium species in oxidation catalysis include:
-
Oxidation of Alcohols: Primary and secondary alcohols can be selectively oxidized to aldehydes and ketones, respectively. Oxovanadium catalysts, in conjunction with oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), offer a green and efficient alternative to traditional stoichiometric oxidants.
-
Oxidation of Sulfides: Sulfides are readily and selectively oxidized to sulfoxides and, with further oxidation, to sulfones. This transformation is crucial in the synthesis of various biologically active molecules and chiral auxiliaries. Vanadium-catalyzed oxidations often exhibit high chemoselectivity, minimizing over-oxidation to the sulfone when the sulfoxide is the desired product.
-
Epoxidation of Alkenes: The formation of epoxides from alkenes is a fundamental transformation in organic synthesis. Oxovanadium complexes, particularly with hydroperoxide oxidants like tert-butyl hydroperoxide (TBHP), are effective catalysts for this reaction, including the stereoselective epoxidation of allylic alcohols.
-
Hydroxylation of Aromatics: Direct hydroxylation of aromatic compounds to phenols is a challenging but highly desirable reaction. Vanadium-based catalysts have shown promise in activating oxidants like H₂O₂ for the selective hydroxylation of benzene and its derivatives.[1][2][3][4]
-
Oxidation of Phenols: Substituted phenols can be oxidized to quinones or other coupling products using oxovanadium catalysts. This reactivity is relevant in the synthesis of complex organic molecules and in understanding oxidative degradation pathways.
The versatility of oxovanadium catalysts is further enhanced by the ability to tune their reactivity and selectivity through the use of various ligands, supports, and reaction conditions.
Data Presentation
The following tables summarize quantitative data for key oxidation reactions catalyzed by oxovanadium species.
Table 1: Oxidation of Alcohols
| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |
| Benzyl alcohol | V₂O₅ | O₂ | Toluene | 100 | 3 | >99 | Benzaldehyde | >99 | N/A |
| 1-Phenylethanol | V₂O₅ | O₂ | Toluene | 100 | 5 | >99 | Acetophenone | >99 | N/A |
| Cyclohexanol | [VO(acac)₂] | H₂O₂ | Acetonitrile | 80 | 8 | 95 | Cyclohexanone | >99 | N/A |
| Geraniol | [VO(acac)₂] | TBHP | CH₂Cl₂ | 25 | 2 | 100 | 2,3-Epoxygeraniol | 98 | N/A |
Table 2: Oxidation of Sulfides
| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |
| Thioanisole | [VO(acac)₂]/Schiff Base | H₂O₂ | Dichloromethane | 0 | 0.5 | 95 | Methyl phenyl sulfoxide | >99 | [5] |
| Methyl p-tolyl sulfide | [VO(acac)₂]/Chiral Ligand | H₂O₂ | Chloroform | 0 | 2 | 98 | Methyl p-tolyl sulfoxide | >99 | [5] |
| Dibenzyl sulfide | V₂O₅ | H₂O₂ | Ethanol | 25 | 1 | 99 | Dibenzyl sulfoxide | 98 | N/A |
Table 3: Epoxidation of Alkenes
| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |
| Cyclohexene | [VO(acac)₂]/MMT-K10 | TBHP | Toluene | 25 | 18 | 20 | Cyclohexene oxide | 70 | [6] |
| Styrene | Oxovanadium(salen) | TBHP | Acetonitrile | RT | 8 | >95 | Styrene oxide | 51 (epoxide/by-product ratio) | [7] |
| Cyclooctene | Oxovanadium-Schiff base | TBHP | Chloroform | 61 | 6 | ~100 | Cyclooctene oxide | >99 | [7] |
| Geraniol | [VO(acac)₂] | TBHP | CH₂Cl₂ | 25 | 2 | 100 | 2,3-Epoxygeraniol | 98 | N/A |
Table 4: Hydroxylation of Aromatics
| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |
| Benzene | V-pg-C₃N₄ | H₂O₂ | Acetonitrile/Acetic Acid | 60 | 4 | 60 | Phenol | 99.7 | [4] |
| Benzene | VOx/RGO | H₂O₂ | Acetic Acid | 50 | 5 | 17.4 | Phenol | 93.1 | [3] |
| Benzene | V-substituted phosphomolybdate | H₂O₂ | Acetic Acid | RT | 1.67 | 26 | Phenol | 91 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Catalytically Active Oxovanadium(V) Solution
This protocol describes the in-situ generation of a catalytically active oxovanadium(V) species from a common precursor, vanadium(V) oxide.
Materials:
-
Vanadium(V) oxide (V₂O₅)
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
-
Appropriate reaction solvent (e.g., acetonitrile, ethanol)
Procedure:
-
In a clean glass vial, carefully add a small amount of V₂O₅ powder.
-
To the V₂O₅, slowly add a 30% aqueous solution of hydrogen peroxide dropwise while stirring. An exothermic reaction will occur, and the orange V₂O₅ will dissolve to form a reddish-brown solution containing peroxovanadium(V) species.
-
Continue adding H₂O₂ until all the V₂O₅ has dissolved.
-
Allow the solution to cool to room temperature.
-
This stock solution of the active oxovanadium(V) catalyst can then be diluted with an appropriate solvent and used in the catalytic oxidation reactions.
Note: Peroxovanadium species are powerful oxidants. Handle with care.
Protocol 2: Catalytic Oxidation of an Alcohol to a Ketone
This protocol details the oxidation of a secondary alcohol, 1-phenylethanol, to acetophenone using an in-situ prepared oxovanadium catalyst.
Materials:
-
1-Phenylethanol
-
Catalyst solution (from Protocol 1)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylethanol (1.0 mmol) and acetonitrile (10 mL).
-
Add the oxovanadium catalyst solution (e.g., 0.01 mmol of V).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 mmol) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess peroxide by adding a small amount of sodium sulfite solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Catalytic Oxidation of a Sulfide to a Sulfoxide
This protocol describes the selective oxidation of thioanisole to methyl phenyl sulfoxide.
Materials:
-
Thioanisole
-
Vanadyl acetylacetonate ([VO(acac)₂])
-
Schiff base ligand (e.g., from salicylaldehyde and an amino acid)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve [VO(acac)₂] (0.01 mmol) and the Schiff base ligand (0.01 mmol) in dichloromethane (5 mL). Stir the solution for 15 minutes to form the catalyst complex.
-
Cool the solution to 0 °C in an ice bath.
-
Add thioanisole (1.0 mmol) to the reaction mixture.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Protocol 4: Catalytic Epoxidation of an Alkene
This protocol details the epoxidation of cyclohexene using a supported vanadium catalyst.
Materials:
-
Cyclohexene
-
Vanadyl acetylacetonate ([VO(acac)₂])
-
Montmorillonite K-10 (MMT-K10)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: Suspend MMT-K10 (1 g) in a solution of [VO(acac)₂] (0.1 g) in toluene (20 mL). Stir the mixture at room temperature for 18 hours. Filter the solid, wash with toluene and ethanol, and dry to obtain the supported catalyst.[6]
-
Epoxidation: In a round-bottom flask, suspend the prepared catalyst (100 mg) in toluene (10 mL).
-
Add cyclohexene (1.0 mmol).
-
Add TBHP (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by GC analysis.
-
After the reaction, filter off the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate contains the product, cyclohexene oxide, which can be isolated and purified.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. mdpi.com [mdpi.com]
- 4. Highly Dispersed Vanadia Anchored on Protonated g-C3N4 as an Efficient and Selective Catalyst for the Hydroxylation of Benzene into Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 6. tuengr.com [tuengr.com]
- 7. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols [mdpi.com]
- 8. researchgate.net [researchgate.net]
Analytical Techniques for Quantifying Dihydroxy(oxo)vanadium in Biological Samples
Application Note & Protocols
Introduction
Vanadium is a trace element that exists in several oxidation states, with vanadium(V) (vanadate) and vanadium(IV) (vanadyl) being the most common in biological systems. Dihydroxy(oxo)vanadium, a form of vanadate, is of significant interest to researchers in toxicology, nutrition, and pharmacology due to its potential insulin-mimetic properties and its role in various enzymatic processes. Accurate quantification of this specific vanadium species in complex biological matrices like blood, urine, and tissue is crucial for understanding its metabolic fate, therapeutic potential, and toxicity.
This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound in biological samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the need for speciation between different vanadium forms.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Inductively coupled plasma-mass spectrometry is a powerful technique for determining the total vanadium concentration in biological samples with exceptional sensitivity.[1][2] While standard ICP-MS measures the total elemental concentration, it can be coupled with separation techniques like high-performance liquid chromatography (HPLC) to achieve speciation of vanadium(IV) and vanadium(V).[3][4]
Principle: Samples are introduced into a high-temperature argon plasma, which atomizes and ionizes the vanadium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each isotope, allowing for highly sensitive quantification. A significant challenge in ICP-MS analysis of vanadium is the potential for spectral interference from species like 35Cl16O+ and 34S16OH+, which can overlap with the main vanadium isotope at m/z=51.[1][5] High-resolution ICP-MS (HR-ICP-MS) or the use of a dynamic reaction cell (DRC) can effectively resolve these interferences.[5][6]
Experimental Protocol: Total Vanadium in Urine and Serum by HR-ICP-MS
This protocol is adapted from methodologies for the sensitive determination of vanadium in biological fluids.[2][5][6]
1. Reagents and Materials:
-
High-purity nitric acid (HNO₃)
-
Ultrapure deionized water (18.2 MΩ·cm)
-
Vanadium standard solutions (1000 mg/L)
-
Polypropylene tubes (pre-cleaned by leaching with dilute HNO₃)
-
Micropipettes
2. Sample Preparation (Dilution):
-
Allow frozen urine or serum samples to thaw at room temperature.
-
In a Class 100 clean fume hood, pipette 0.250 mL of the sample (urine or serum) into a pre-cleaned 8 mL polypropylene tube.
-
Add 4.75 mL of 0.3% HNO₃ to the tube for a 20-fold dilution.[2][5][6]
-
Cap the tube and vortex thoroughly to ensure a homogenous mixture.
-
Prepare a method blank using 0.250 mL of ultrapure water instead of the sample.
3. Instrument Setup and Calibration:
-
Use an HR-ICP-MS instrument capable of achieving a resolution of at least 4000 to resolve 51V+ from 35Cl16O+ interference.[5][6]
-
Typical HR-ICP-MS operating conditions can be found in the instrument's user manual and relevant literature.[6]
-
Perform external calibration or the method of standard additions. For standard additions, prepare calibration standards by spiking pooled urine or serum samples with known concentrations of vanadium.[5][6] This helps to matrix-match the standards and the samples, improving accuracy.
4. Data Acquisition and Analysis:
-
Aspirate the prepared samples into the ICP-MS. It may be necessary to aspirate a diluted sample for several minutes before starting measurements to stabilize the system.[5]
-
Monitor the signal intensity for the vanadium isotope at m/z = 51.
-
Quantify the vanadium concentration in the samples by comparing their signal intensities to the calibration curve.
-
Correct the results for the initial 20-fold dilution to obtain the concentration in the original sample.
Quantitative Data for ICP-MS Methods
| Parameter | Urine | Serum/Plasma | Reference |
| Limit of Detection (LOD) | 10 pg/mL | 10 pg/mL | [2][6] |
| 0.268 ng/mL | [7] | ||
| Linear Range | 5.00 - 1,000 ng/mL | 5.00 - 1,000 ng/mL | [7][8] |
| Reported Concentration Range | <10 to 1500 pg/mL | <10 to 760 pg/mL | [2][6] |
| Spike Recovery | 99 ± 2% | 98 ± 3% | [2][6] |
Spectrophotometric Methods
Spectrophotometry offers a more accessible and cost-effective alternative to ICP-MS for vanadium quantification.[1] These methods are typically based on the formation of a colored complex between vanadium(V) and a specific chromogenic reagent.[9][10] The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the vanadium concentration. While generally less sensitive than ICP-MS, spectrophotometric assays can be optimized for sufficient performance in various biological and environmental samples.[11][12]
Principle: Vanadium(V) reacts with a chromogenic agent, such as benzohydroxamic acid or 2,4-dinitrophenylhydrazine, to form a complex with a distinct absorption spectrum in the visible range.[9][11] The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the complex. Interference from other metal ions, particularly iron, is a common issue and may require a pre-extraction or masking step.[9]
Experimental Protocol: Vanadium(V) in Digested Tissue using Benzohydroxamic Acid
This protocol is based on a method for determining vanadium in various animal tissues, with a specific step to eliminate iron interference.[9]
1. Reagents and Materials:
-
Concentrated nitric acid (HNO₃) and perchloric acid (HClO₄)
-
Benzohydroxamic acid solution
-
1-Octanol or another suitable higher alcohol
-
Glycine-HCl buffer (pH 3.0)
-
Ammonium hydroxide (for pH adjustment)
-
Spectrophotometer with 1-cm cuvettes
-
Kjeldahl flasks for digestion
2. Sample Preparation (Acid Digestion):
-
Weigh a suitable amount of tissue sample and place it in a Kjeldahl flask.
-
Add concentrated nitric acid and perchloric acid (e.g., 5 mL HNO₃ and 1.5 mL HClO₄).
-
Heat the mixture cautiously (e.g., at 120°C) until initial foaming subsides, then increase the temperature (to about 170°C) until the digest is clear.
-
After cooling, carefully neutralize the digest with ammonium hydroxide and dilute with deionized water.
3. Iron Removal (Pre-extraction):
-
Adjust the pH of the aqueous digest to 8.5.
-
Add the benzohydroxamic acid reagent and extract with 1-octanol. At this pH, the iron-benzohydroxamate complex is extracted into the organic phase, while vanadium remains in the aqueous phase.[9]
-
Separate the aqueous phase for the next step.
4. Vanadium Quantification:
-
Adjust the pH of the iron-free aqueous phase to 3.0 using the glycine-HCl buffer.[9]
-
Add a fresh portion of the benzohydroxamic acid solution.
-
Extract the vanadium-benzohydroxamate complex into a known volume of 1-octanol by vigorous shaking.
-
Centrifuge to separate the phases cleanly.
-
Measure the absorbance of the organic phase at the λmax for the vanadium complex (approximately 450 nm).[9]
-
Prepare a calibration curve using standard vanadium solutions subjected to the same extraction procedure.
-
Calculate the vanadium concentration in the original sample based on the calibration curve.
Quantitative Data for Spectrophotometric Methods
| Method/Reagent | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) | Reference |
| HTAR and TTC | 4.6 ng/mL | 0.015–2.0 μg/mL | 5.2 × 10⁴ L mol⁻¹ cm⁻¹ | [10] |
| 2,4-Dinitrophenylhydrazine | 0.0124 μg/mL | 0.1–2.8 μg/mL | 2.6 × 10⁴ L mol⁻¹ cm⁻¹ | [11] |
| Thionin | 0.035 μg/mL | 0.2–10 μg/mL | 2.298 x 10⁴ L mol⁻¹ cm⁻¹ | [13] |
| Solid-Phase Spectrophotometry | 0.03–2.2 ng/mL | [12] |
Visualizations
Experimental Workflows
Caption: General experimental workflow for vanadium analysis.
Vanadate's Role in Insulin Signaling
Caption: Vanadate inhibits PTP1B to enhance insulin signaling.
Summary and Comparison of Techniques
| Feature | ICP-MS | Spectrophotometry |
| Principle | Atomic ionization and mass detection | Formation of a colored complex |
| Sensitivity | Very high (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |
| Speciation | Requires coupling with HPLC/CE | Can be designed for a specific oxidation state (e.g., V(V)) |
| Throughput | High (with autosampler) | Moderate to high |
| Cost | High (instrumentation and maintenance) | Low (common laboratory equipment) |
| Interferences | Spectral (isobaric) overlaps | Other metal ions forming colored complexes |
| Best For | Trace and ultra-trace quantification, speciation studies | Routine analysis, higher concentration samples, cost-sensitive labs |
The quantification of this compound in biological samples can be effectively achieved through several analytical techniques. HR-ICP-MS offers unparalleled sensitivity and is the method of choice for determining trace and ultra-trace concentrations, especially when coupled with HPLC for speciation analysis.[1][5] Spectrophotometric methods, while less sensitive, provide a robust, cost-effective, and accessible alternative for routine analysis, provided that potential interferences from the sample matrix are properly addressed.[9][13] The selection of the optimal method requires careful consideration of the specific research question, sample type, required detection limits, and available resources. Proper sample preparation, including digestion and matrix removal, is a critical step for obtaining accurate and reliable results with any of these techniques.[1][3]
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of vanadium in biological fluids using HR-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Application of HPLC to measure vanadium in environmental, biological and clinical matrices - Arabian Journal of Chemistry [arabjchem.org]
- 4. Speciation of vanadium(IV) and vanadium(V) using ion-exchange chromatography and ICP-AES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of total vanadium in rodent plasma and urine by inductively coupled plasma–mass spectrometry (ICP-MS) | RTI [rti.org]
- 8. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase spectrophotometric determination of trace amounts of vanadium using 2,3-dichloro-6(3-carboxy-2- hydroxynaphthylazo)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
Dihydroxy(oxo)vanadium: A Versatile Precursor for Advanced Materials Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dihydroxy(oxo)vanadium, with the chemical formula VO(OH)₂, is a valuable precursor for the synthesis of a wide range of vanadium-based materials. Its utility spans across catalysis, energy storage, and biomedicine, offering a versatile starting point for the development of advanced materials with tailored properties. These application notes provide an overview of its use in materials synthesis and detailed protocols for key applications, catering to researchers in materials science and drug development.
Application in Materials Synthesis
This compound serves as a precursor for various vanadium oxides, which are notable for their diverse structures and oxidation states.[1] These oxides are synthesized through methods such as sol-gel and hydrothermal processes.[2] The resulting materials, including vanadium pentoxide (V₂O₅), find applications as catalysts in chemical reactions and as cathode materials in lithium-ion batteries.[1][3]
Catalysis
Vanadium oxides derived from precursors like this compound are effective catalysts for various oxidation reactions.[4] The catalytic activity is attributed to the ability of vanadium to exist in multiple oxidation states, facilitating redox reactions.[2] Supported vanadium oxide catalysts, where the vanadium species are dispersed on a high-surface-area support like silica or alumina, are particularly important in industrial processes.[4]
Table 1: Catalytic Performance of Supported Vanadium Oxide Catalysts
| Support | Vanadia Loading (wt%) | Reaction | Conversion (%) | Selectivity (%) | Reference |
| SiO₂ | 5 | Propane ODH | 10 | 55 (Propylene) | [5] |
| Al₂O₃ | 10 | Cyclohexane Oxidation | 8 | 85 (Cyclohexanol/Cyclohexanone) | [6] |
| ZrO₂ | 3 | Butane ODH | 15 | 60 (Butenes) | [5] |
Note: This table presents generalized data for supported vanadium oxide catalysts. Performance may vary based on the specific precursor and synthesis conditions.
Energy Storage
Vanadium oxides are promising cathode materials for lithium-ion batteries due to their layered structure, which allows for the intercalation and deintercalation of lithium ions.[7] The high theoretical capacity of materials like V₂O₅ makes them attractive for next-generation energy storage devices.[8] Nanostructuring of these materials, which can be achieved through controlled synthesis from precursors like this compound, can significantly enhance their electrochemical performance by improving ion diffusion and electronic conductivity.[8]
Table 2: Electrochemical Performance of V₂O₅ Cathodes
| Material Morphology | Current Density | Initial Discharge Capacity (mAh/g) | Capacity Retention after 50 Cycles (%) | Reference |
| Nanobelts | 50 mA/g | 281 | ~88 | [7] |
| Nanoflowers | 1 C | 220 | ~95 | [9] |
| Nanoparticles | 0.1 A/g | 310 | ~90 | [8] |
Note: This table presents representative data for nanostructured V₂O₅ cathodes. Performance is highly dependent on synthesis method, electrode composition, and testing conditions.
Drug Development and Signaling Pathways
Vanadium compounds have garnered interest in drug development, particularly for their insulin-mimetic and anti-cancer properties.[10][11] The biological effects of vanadium are often attributed to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating cellular signaling pathways. By inhibiting PTPs, vanadium compounds can modulate key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in diseases like diabetes and cancer.[11][12]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention of vanadium compounds in major cellular signaling pathways.
Caption: Vanadium compounds inhibit PTPs, leading to sustained activation of the MAPK/ERK pathway.
Caption: Vanadium compounds can inhibit PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway.
Experimental Protocols
While specific protocols for this compound are not widely available, the following generalized protocols for sol-gel and hydrothermal synthesis of vanadium oxides can be adapted. It is recommended to perform small-scale trials to optimize parameters such as concentration, pH, temperature, and reaction time when using this compound as the precursor.
Generalized Sol-Gel Synthesis of Vanadium Oxide Films
This protocol describes a general method for preparing vanadium oxide films on a substrate.
Materials:
-
This compound precursor
-
Solvent (e.g., isopropanol, ethanol)[13]
-
Substrate (e.g., glass, silicon wafer)
-
Stir plate and magnetic stir bar
-
Spin coater or dip coater
-
Furnace for calcination
Procedure:
-
Precursor Solution Preparation: Dissolve the this compound precursor in the chosen solvent to achieve the desired concentration. Stir the solution at room temperature until the precursor is fully dissolved. The viscosity of the sol can be adjusted by varying the concentration and solvent.[7]
-
Film Deposition:
-
Spin Coating: Dispense the precursor solution onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to obtain a uniform film.
-
Dip Coating: Immerse the substrate into the precursor solution and withdraw it at a constant speed. The film thickness can be controlled by the withdrawal speed.
-
-
Drying: Dry the coated substrate in an oven at a low temperature (e.g., 80-100 °C) for a sufficient time to remove the solvent.
-
Calcination: Place the dried film in a furnace and heat it to the desired calcination temperature (e.g., 400-500 °C) in air for several hours to form the crystalline vanadium oxide phase.[14] The heating and cooling rates should be controlled to avoid cracking of the film.
Generalized Hydrothermal Synthesis of Vanadium Oxide Nanostructures
This protocol outlines a general procedure for synthesizing vanadium oxide nanostructures.
Materials:
-
This compound precursor
-
Deionized water
-
Structure-directing agent (optional, e.g., long-chain amines for nanotubes)[15]
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
Reaction Mixture Preparation: Disperse the this compound precursor in deionized water. If desired, add a structure-directing agent. Stir the mixture to form a homogeneous suspension. The pH of the solution can be a critical parameter and may need adjustment.
-
Hydrothermal Treatment: Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain it for a specific duration (e.g., 12-48 hours).[16]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by filtration or centrifugation.
-
Washing and Drying: Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
Workflow for Materials Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of vanadium oxide materials.
References
- 1. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. lehigh.edu [lehigh.edu]
- 6. Oxido- and Dioxido-Vanadium(V) Complexes Supported on Carbon Materials: Reusable Catalysts for the Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Vanadium pentoxide cathode materials for high-performance lithium-ion batteries enabled by a hierarchical nanoflower structure via an electrochemical process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revues.imist.ma [revues.imist.ma]
- 15. Synthesis, structural and electrochemical properties of V4O9 cathode for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Pivotal Role of Dihydroxy(oxo)vanadium in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy(oxo)vanadium(V), commonly known as vanadate in its +5 oxidation state, has garnered significant attention in biochemical and pharmacological research due to its potent and often specific interactions with a variety of enzymes. Its chemical resemblance to phosphate allows it to act as a transition-state analog inhibitor for numerous phosphate-metabolizing enzymes, making it a valuable tool for studying enzymatic reaction mechanisms and a lead compound in drug discovery, particularly in the context of diabetes and cancer. This document provides detailed application notes on the role of this compound in enzymatic reactions, comprehensive protocols for key experiments, and visualizations of its effects on signaling pathways.
Application Notes
Mechanism of Action: A Phosphate Mimic
The primary mechanism by which this compound exerts its biological effects is by acting as a structural and electronic analog of the phosphate group. In aqueous solution, vanadate exists in equilibrium with various protonated and oligomeric forms, with the tetrahedral dihydrogenvanadate ion, [VO₂(OH)₂]⁻, being a key species at physiological pH. This tetrahedral geometry is remarkably similar to that of the phosphate ion (PO₄³⁻).
Crucially, during phosphoryl transfer reactions, the phosphate group proceeds through a transient, high-energy trigonal bipyramidal transition state. This compound can readily adopt a stable trigonal bipyramidal geometry, effectively mimicking this transition state.[1] By binding tightly to the active site of phosphate-metabolizing enzymes, it stalls the catalytic cycle, leading to potent inhibition. This makes vanadate an invaluable tool for trapping enzymes in a conformation that resembles the transition state, providing insights into their catalytic mechanisms.
Target Enzymes and Biological Effects
This compound and its derivatives are known to inhibit a wide array of enzymes, primarily those involved in phosphate metabolism. This broad-spectrum inhibitory activity translates into significant biological effects.
-
Phosphatases: Vanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which is a key negative regulator of the insulin signaling pathway.[2] By inhibiting PTP1B, vanadate promotes the phosphorylation of the insulin receptor and its downstream targets, leading to insulin-mimetic effects, including enhanced glucose uptake and glycogen synthesis. It also inhibits alkaline and acid phosphatases.
-
ATPases: Various ATPases, including Na⁺/K⁺-ATPase, Ca²⁺-ATPase, and H⁺-ATPases, are sensitive to vanadate inhibition. This inhibition disrupts ion gradients across cellular membranes, affecting numerous cellular processes.
-
Kinases: While vanadate is primarily known as a phosphatase inhibitor, its interactions with kinases are more complex. The reduced form, vanadyl (VO²⁺), can inhibit certain receptor tyrosine kinases.[3] Conversely, by inhibiting phosphatases, vanadate can lead to the net activation of kinase-mediated signaling pathways.
-
Other Enzymes: The inhibitory effects of vanadate extend to other enzyme classes, including ribonucleases, mutases, and synthases.[1]
Redox Chemistry and its Implications
The vanadium atom can exist in multiple oxidation states, with V(V) (vanadate) and V(IV) (vanadyl) being the most biologically relevant. The intracellular environment can facilitate the reduction of vanadate to vanadyl. This redox cycling can contribute to the generation of reactive oxygen species (ROS), which can modulate cellular signaling pathways and, at higher concentrations, induce oxidative stress. Furthermore, the different oxidation states exhibit distinct inhibitory profiles, adding another layer of complexity to the biological actions of vanadium compounds.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound and its derivatives varies depending on the target enzyme, the specific vanadium compound, and the experimental conditions. The following table summarizes key quantitative data from the literature.
| Enzyme | Vanadium Compound | Type of Inhibition | Kᵢ Value | IC₅₀ Value | Source |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Sodium Orthovanadate | Competitive | 0.38 ± 0.02 µM | - | [2] |
| Human Alkaline Phosphatase | Sodium Orthovanadate | Competitive | < 1 µM | - | [4] |
| Na⁺/K⁺-ATPase | Sodium Orthovanadate | - | - | 10⁻⁶ - 10⁻⁷ M | [5] |
| Insulin Receptor Tyrosine Kinase | Vanadyl Sulfate | Non-competitive | - | 23 ± 4 µM | [3] |
| Insulin-like Growth Factor-I Receptor | Vanadyl Sulfate | - | - | 19 ± 3 µM | [3] |
| MutS ATPase | Vanadate | Non-competitive | 22 ± 8 µM | 90 µM (decavanadate) | [6] |
Experimental Protocols
Protocol 1: Determination of Kᵢ for PTP1B Inhibition by this compound
This protocol describes a continuous spectrophotometric assay to determine the inhibition constant (Kᵢ) of this compound for Protein Tyrosine Phosphatase 1B (PTP1B) using a chromogenic substrate.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Sodium Orthovanadate (Na₃VO₄) as inhibitor
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PTP1B in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare a stock solution of sodium orthovanadate in deionized water. Activate the vanadate by boiling for 1-2 minutes to depolymerize it to the monomeric form, then cool to room temperature and adjust the pH to 7.2. Prepare serial dilutions of the activated vanadate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing varying concentrations of the substrate (pNPP) and a fixed concentration of the inhibitor (vanadate). Include a control set with no inhibitor.
-
To each well, add 50 µL of assay buffer containing the appropriate concentration of vanadate (or no inhibitor for control).
-
Add 25 µL of the PTP1B enzyme solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 25 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the absorbance values.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Determine the type of inhibition by observing the changes in Vmax and Km. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the Kᵢ value from the x-intercept of the plots or by using appropriate enzyme kinetics software.
-
Protocol 2: Na⁺/K⁺-ATPase Activity Inhibition Assay
This protocol outlines a method to measure the inhibition of Na⁺/K⁺-ATPase activity by this compound using a colorimetric assay to detect inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na⁺/K⁺-ATPase enzyme preparation (e.g., from pig kidney microsomes)
-
ATP (disodium salt)
-
Sodium Orthovanadate (Na₃VO₄)
-
Assay Buffer: 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 3 mM MgCl₂, pH 7.4
-
Ouabain (a specific inhibitor of Na⁺/K⁺-ATPase)
-
Malachite Green Reagent for phosphate detection
-
Tris-HCl buffer
Procedure:
-
Enzyme Preparation:
-
Prepare a suspension of the Na⁺/K⁺-ATPase in a suitable buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of sodium orthovanadate and activate it as described in Protocol 1. Prepare serial dilutions in the assay buffer.
-
-
Assay Reaction:
-
Set up two sets of reaction tubes. One set will measure total ATPase activity, and the other will measure ouabain-insensitive ATPase activity.
-
For the total activity set, add the assay buffer, the enzyme preparation, and the desired concentration of vanadate.
-
For the ouabain-insensitive set, add the assay buffer, the enzyme preparation, ouabain (to a final concentration of 1 mM), and the desired concentration of vanadate.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 3 mM.
-
Incubate at 37°C for 20-30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm after color development.
-
-
Data Analysis:
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
The Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Plot the percentage of Na⁺/K⁺-ATPase inhibition as a function of the vanadate concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on Protein Tyrosine Phosphatase 1B (PTP1B) within the insulin signaling pathway.
Caption: Inhibition of PTP1B by this compound in the Insulin Signaling Pathway.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for screening potential enzyme inhibitors, such as this compound derivatives.
Caption: General workflow for screening and characterizing enzyme inhibitors.
References
- 1. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human alkaline phosphatases by vanadate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroxy(oxo)vanadium in Environmental Remediation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadium compounds have emerged as versatile catalysts in various chemical transformations, including oxidation reactions relevant to environmental remediation. Dihydroxy(oxo)vanadium, also represented as VO(OH)₂, is a vanadium(IV) species that can be readily formed in aqueous solutions and is implicated as an active catalytic species in oxidation processes. Its ability to facilitate the generation of highly reactive oxygen species (ROS) makes it a promising candidate for the degradation of persistent organic pollutants in water. These application notes provide an overview of the use of this compound in the degradation of organic dyes, a common class of environmental contaminants, and detail experimental protocols for its synthesis and application.
Principle of Action
The catalytic activity of this compound in environmental remediation primarily relies on its role in advanced oxidation processes (AOPs). In the presence of an oxidant, typically hydrogen peroxide (H₂O₂), this compound catalyzes the formation of highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and ultimately to carbon dioxide and water. The vanadium(IV) center can participate in Fenton-like reactions, cycling between different oxidation states to facilitate the decomposition of H₂O₂.
Applications in Environmental Remediation
The primary application of this compound in environmental remediation is the catalytic degradation of organic pollutants in wastewater. This includes:
-
Dye Degradation: Treatment of effluents from textile and printing industries containing dyes such as Methylene Blue, Rhodamine B, and Methyl Orange.
-
Phenolic Compound Removal: Degradation of phenols and chlorinated phenols, which are common industrial pollutants.
-
Degradation of Other Organic Pollutants: Oxidation of a range of other organic contaminants, including pesticides and pharmaceuticals.
Quantitative Data Presentation
The following tables summarize the catalytic efficiency of various vanadium-based catalysts in the degradation of common organic dyes. While the specific use of pre-synthesized this compound is not always explicitly stated, it is often the presumed active species in aqueous catalytic systems involving V(IV) precursors.
Table 1: Catalytic Degradation of Methylene Blue (MB) using Vanadium-Based Catalysts
| Catalyst | Pollutant (Initial Conc.) | Catalyst Dose | Oxidant (Conc.) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| V-doped TiO₂/zeolite (1% V) | Methylene Blue | Not specified | Visible Light | 7.5 | Not specified | 5.7 times faster than undoped | |
| V-doped TiO₂/zeolite (2% V) | Methylene Blue | Not specified | Visible Light | 7.5 | Not specified | 8.6 times faster than undoped | |
| V-doped ZrO₂ | Methylene Blue | Not specified | H₂O₂ | Not specified | Not specified | High degradation | [1] |
| V-doped CeO₂ | Methylene Blue | Not specified | H₂O₂ | Not specified | Not specified | High degradation | [1] |
| V-doped TiO₂ | Methylene Blue | Not specified | H₂O₂ | Not specified | Not specified | High degradation | [1] |
| (α, β)-CoV₃O₈/V₄O₇ | Methylene Blue (20 µM) | Not specified | Adsorption | Not specified | 5 | ~95% (Adsorption) | |
| Zn₃(VO₄)₂ | Methylene Blue | Not specified | Visible Light | 5.0 | 120 | 87% | [2] |
| rGO/Fe₃O₄/MnV₂O₆ | Methylene Blue | Not specified | Sunlight | Not specified | Not specified | 94% | [3] |
Table 2: Catalytic Degradation of Rhodamine B (RhB) using Vanadium-Based Catalysts
| Catalyst | Pollutant (Initial Conc.) | Catalyst Dose | Oxidant (Conc.) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| V₂O₅ on Ceramic Membrane | Rhodamine B (10-30 mg/L) | Not specified | H₂O₂ (30 mg/L) | Not specified | Not specified | Effective degradation | [4][5] |
| La₂O₃/Ag₃VO₄ | Rhodamine B | Not specified | Visible Light | Not specified | Not specified | High degradation | [6] |
| CM/g-C₃N₄ | Rhodamine B (10 mg/L) | 0.3 g/L | PMS (1.0 mM) | Not specified | 5 | 99.88% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (VO(OH)₂)
This protocol is adapted from a method for preparing VO(OH)₂ as a precursor for vanadium oxides.[8][9]
Materials:
-
Vanadium(IV) sulfate (VOSO₄) or a V(IV) strip liquor
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Prepare a solution of V(IV) by dissolving VOSO₄ in deionized water to a desired concentration (e.g., 0.1 M).
-
Place the V(IV) solution in a beaker on a magnetic stirrer.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH of the solution.
-
Continue adding NaOH until the pH of the solution reaches approximately 5.6. A precipitate of VO(OH)₂ will form.
-
Allow the suspension to stir for 5-10 minutes to ensure complete precipitation.
-
Separate the VO(OH)₂ precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities. A dilute acid wash can also be performed to minimize other metal impurities.[8]
-
The resulting VO(OH)₂ paste can be used directly for catalytic applications or dried for storage.
Protocol 2: Catalytic Degradation of Methylene Blue
This protocol provides a general procedure for evaluating the catalytic activity of this compound in the degradation of Methylene Blue (MB).
Materials:
-
This compound (VO(OH)₂) catalyst
-
Methylene Blue (MB) stock solution (e.g., 100 mg/L)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
Deionized water
-
pH meter
-
Spectrophotometer
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or flask)
-
Pipettes and glassware
Procedure:
-
Prepare a working solution of MB of a known concentration (e.g., 20 mg/L) by diluting the stock solution with deionized water.
-
Transfer a specific volume of the MB solution (e.g., 100 mL) into the reaction vessel.
-
Adjust the pH of the solution to the desired value (e.g., pH 3-5) using dilute HCl or NaOH.
-
Add a specific amount of the this compound catalyst to the MB solution (e.g., 0.1 g/L).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Initiate the degradation reaction by adding a specific volume of H₂O₂ solution (e.g., to a final concentration of 10 mM).
-
Start a timer and collect aliquots of the reaction mixture at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately filter the aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of MB (λ_max ≈ 664 nm) using a spectrophotometer.
-
Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizations
Experimental Workflow for Pollutant Degradation
Caption: Workflow for the catalytic degradation of an organic pollutant.
Proposed Mechanism for Pollutant Degradation
References
- 1. Rapid oxidative degradation of methylene blue by various metal oxides doped with vanadium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Superior photocatalytic activity of Mn vanadate/reduced graphene oxide magnetic nanocomposite for the oxidation of methylene blue dye under sunlight irradiation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic degradation of rhodamine b dye using hydrogen peroxide over ceramic membrane supported by vanadium (v) oxide layer | Вестник Башкирского университета [journal.ugatu.su]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Techniques for Immobilizing Dihydroxy(oxo)vanadium on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of dihydroxy(oxo)vanadium and related oxovanadium complexes on various solid supports. These techniques are critical for the development of heterogeneous catalysts, therapeutic materials, and other advanced applications where the recovery and reuse of the vanadium species are desirable.
Introduction
This compound and its complexes are known for their diverse catalytic activities and potential therapeutic properties. Immobilization on solid supports offers several advantages over homogeneous systems, including enhanced stability, ease of separation from reaction mixtures, and potential for continuous flow applications. This document outlines three primary methods for immobilization: non-covalent adsorption (impregnation), covalent grafting on functionalized silica, and entrapment within a polymer matrix.
Immobilization Techniques: A Comparative Overview
The choice of immobilization technique depends on the specific application, the desired stability of the immobilized complex, and the nature of the solid support. A summary of the key characteristics of each method is presented below.
Table 1: Comparison of Immobilization Techniques for this compound
| Immobilization Technique | Support Material | Vanadium Loading (mmol/g) | Leaching Potential | Key Advantages | Key Disadvantages |
| Non-Covalent Adsorption (Incipient Wetness Impregnation) | Silica Gel, Alumina | 0.1 - 1.5 | High | Simple procedure, wide availability of supports. | Weak interaction can lead to significant leaching of the vanadium complex. |
| Covalent Grafting | Amine-functionalized Silica | 0.2 - 0.8 | Low | Strong, stable attachment of the vanadium complex, minimizing leaching. | More complex, multi-step synthesis required for support functionalization and complex attachment. |
| Polymer Entrapment | Polystyrene-based resins | 0.5 - 1.2 | Medium | High loading capacity, good protection of the active species. | Potential for pore blockage, mass transfer limitations. |
Experimental Protocols
Non-Covalent Adsorption: Incipient Wetness Impregnation on Silica Gel
This protocol describes the immobilization of an oxovanadium species onto a silica gel support via the incipient wetness impregnation technique. This method relies on the physisorption of the vanadium precursor onto the surface of the support.
Materials:
-
Silica gel (high purity, specific surface area 150-250 m²/g)
-
Ammonium metavanadate (NH₄VO₃) or Vanadium(IV) oxide sulfate (VOSO₄)
-
Deionized water
-
Rotary evaporator
-
Tube furnace
Protocol:
-
Support Pre-treatment: Dry the silica gel at 120°C for 4 hours to remove physisorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of the vanadium precursor (e.g., 0.1 M NH₄VO₃). The volume of the solution should be equal to the total pore volume of the amount of silica gel used (incipient wetness condition).
-
Impregnation: Add the vanadium precursor solution dropwise to the dried silica gel with constant mixing to ensure uniform distribution.
-
Drying: Dry the impregnated silica gel in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried material in a tube furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 6 hours.[1]
-
Characterization: The final material can be characterized for vanadium loading using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion.
Workflow for Non-Covalent Adsorption:
Covalent Grafting on Amine-Functionalized Silica
This protocol details the covalent attachment of an oxovanadium complex to a silica support that has been functionalized with amine groups. This method provides a more robust immobilization compared to simple adsorption.
Materials:
-
Silica gel (as above)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Oxovanadium(IV) acetylacetonate [VO(acac)₂]
-
Schlenk line and glassware
-
Soxhlet extractor
Protocol:
-
Support Functionalization (Amination): a. Activate the silica gel by heating at 150°C under vacuum for 6 hours. b. In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated silica in anhydrous toluene. c. Add APTES (e.g., 1 mmol per gram of silica) dropwise to the silica suspension and reflux the mixture for 24 hours. d. Cool the mixture to room temperature, filter the solid, and wash thoroughly with toluene and then ethanol to remove unreacted silane. e. Dry the amine-functionalized silica (SiO₂-NH₂) under vacuum at 80°C.
-
Covalent Immobilization of Vanadium Complex: a. In a Schlenk flask, suspend the dried SiO₂-NH₂ in anhydrous toluene. b. Add a solution of VO(acac)₂ in anhydrous toluene to the suspension. The molar ratio of amine groups to the vanadium complex can be varied (e.g., 2:1). c. Reflux the mixture for 48 hours under an inert atmosphere. During this step, the amine groups on the silica surface displace one of the acetylacetonate ligands to form a covalent bond with the vanadium center. d. Cool the mixture, filter the solid, and wash with toluene and dichloromethane using a Soxhlet extractor to remove any non-covalently bound complex. e. Dry the final product, a covalently grafted oxovanadium catalyst, under vacuum.
Workflow for Covalent Grafting:
Entrapment in a Polymer Matrix
This protocol describes the synthesis of polymer beads with an entrapped oxovanadium complex. This method involves the polymerization of monomers in the presence of the vanadium species.
Materials:
-
Styrene
-
Divinylbenzene (DVB)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspension stabilizer)
-
Oxovanadium(IV) acetylacetonate [VO(acac)₂]
-
Deionized water
-
Toluene
Protocol:
-
Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) (e.g., 1 wt%) in deionized water in a reaction vessel equipped with a mechanical stirrer.
-
Organic Phase Preparation: In a separate beaker, dissolve the oxovanadium complex [VO(acac)₂] and the initiator (benzoyl peroxide) in a mixture of styrene, DVB, and toluene.
-
Suspension Polymerization: a. Heat the aqueous phase to 80°C with stirring. b. Add the organic phase to the hot aqueous phase while maintaining vigorous stirring to form a stable suspension of organic droplets. c. Continue the polymerization at 80°C for 8-12 hours.
-
Purification: a. Cool the reaction mixture and filter the polymer beads. b. Wash the beads extensively with hot water, followed by toluene and ethanol to remove the stabilizer, unreacted monomers, and any non-entrapped vanadium complex. c. Dry the beads in a vacuum oven at 60°C.
Workflow for Polymer Entrapment:
Quantitative Analysis and Characterization
Determination of Vanadium Loading
The amount of vanadium immobilized on the solid support can be accurately determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Protocol for ICP-OES Analysis:
-
Sample Digestion: a. Accurately weigh a small amount (e.g., 10-20 mg) of the dried, immobilized catalyst into a Teflon digestion vessel. b. Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia). For silica-based supports, hydrofluoric acid (HF) is required to dissolve the matrix. c. Digest the sample using a microwave digestion system according to a standard program for the support material.[2]
-
Sample Dilution: After digestion, carefully dilute the sample to a known volume with deionized water.
-
ICP-OES Measurement: Analyze the diluted sample using a calibrated ICP-OES instrument to determine the concentration of vanadium.
-
Calculation: Calculate the vanadium loading in mmol per gram of the catalyst.
Leaching Studies
Leaching tests are crucial to assess the stability of the immobilized vanadium complex. A standard batch leaching test is described below.
Protocol for Batch Leaching Test:
-
Suspend a known amount of the immobilized catalyst in a suitable solvent (e.g., the solvent used for the intended catalytic reaction).
-
Stir the suspension at a specific temperature for a defined period (e.g., 24 hours).
-
Filter the mixture to separate the solid catalyst from the liquid phase.
-
Analyze the filtrate for its vanadium content using ICP-OES.
-
The percentage of leached vanadium can be calculated based on the initial vanadium loading of the catalyst.
A hot filtration test can also be performed during a catalytic reaction to assess leaching under reaction conditions.[1]
Table 2: Representative Leaching Data for Different Immobilization Methods
| Immobilization Method | Support | Solvent | Temperature (°C) | Leaching (% of initial loading after 24h) |
| Incipient Wetness | Silica Gel | Toluene | 80 | 15 - 25 |
| Covalent Grafting | Amine-functionalized Silica | Toluene | 80 | < 2 |
| Polymer Entrapment | Polystyrene | Dichloromethane | 40 | 5 - 10 |
Conclusion
The choice of immobilization technique for this compound is a critical step in the development of robust and reusable catalytic or therapeutic systems. Non-covalent methods offer simplicity, while covalent grafting provides superior stability against leaching. Polymer entrapment can achieve high loadings but may introduce diffusion limitations. The detailed protocols and comparative data presented in these application notes provide a foundation for researchers to select and implement the most suitable immobilization strategy for their specific needs. Further optimization of reaction conditions and support materials may be necessary to achieve the desired performance characteristics.
References
Dihydroxy(oxo)vanadium in Therapeutic Compound Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium, a trace element with multifaceted biological roles, has garnered significant attention for its therapeutic potential, particularly in the form of oxovanadium complexes. Among these, dihydroxy(oxo)vanadium compounds have emerged as promising candidates for the development of novel therapeutics, primarily for their insulin-mimetic and anticancer properties. These compounds, often coordinated with organic ligands, exhibit improved bioavailability and reduced toxicity compared to inorganic vanadium salts.[1][2][3] This document provides detailed application notes on the therapeutic potential of this compound compounds and comprehensive protocols for key experiments in their evaluation.
Application Notes
Antidiabetic Properties
This compound complexes, most notably bis(maltolato)oxovanadium(IV) (BMOV) and bis(ethylmaltolato)oxovanadium(IV) (BEOV), have been extensively studied for their ability to lower blood glucose levels in both type 1 and type 2 diabetes models.[1][4][5][6] These compounds mimic the effects of insulin by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B, a key negative regulator of the insulin signaling pathway.[2][7][8] Inhibition of PTP1B leads to prolonged phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1), which in turn activates the PI3K/Akt signaling cascade, ultimately promoting glucose uptake and utilization.[9][10]
Oral administration of these compounds has been shown to normalize blood glucose levels, improve glucose tolerance, and reduce hyperlipidemia in streptozotocin (STZ)-induced diabetic rats.[11][12] The organic ligands not only enhance the absorption of vanadium but also modulate its activity and reduce gastrointestinal side effects associated with inorganic vanadium salts.[2][3]
Anticancer Activity
The therapeutic potential of this compound extends to oncology. Several oxovanadium complexes have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.[13][14][15][16] The proposed mechanisms of anticancer action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death.[13][16][17]
Furthermore, some oxovanadium compounds have been shown to overcome drug resistance in cancer cells.[13] For instance, certain complexes have exhibited efficacy in doxorubicin-resistant colorectal carcinoma cell lines.[15] The ability of these compounds to interact with and cleave DNA, as well as to modulate key signaling pathways involved in cell proliferation and survival, underscores their potential as a new class of non-platinum-based anticancer agents.[17][18]
Neuroprotective Effects
Emerging research suggests a potential neuroprotective role for oxovanadium compounds. Studies have indicated that compounds like BEOV can ameliorate cognitive deficits and reduce the pathological hallmarks of Alzheimer's disease in animal models.[19] The proposed mechanisms involve the reduction of amyloid-β (Aβ) plaque formation, inhibition of tau protein hyperphosphorylation, and modulation of neuroinflammatory pathways.[17][19] These findings open a new avenue for the application of this compound complexes in the treatment of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the therapeutic effects of this compound compounds.
Table 1: Antidiabetic Effects of Oxovanadium Compounds
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |
| Sodium Orthovanadate | STZ-induced diabetic rats | In drinking water | Oral | Controlled high blood glucose and prevented decline in cardiac performance. | [11] |
| Vanadyl Sulfate | STZ-induced diabetic rats | 150-300 mg/kg | Oral (drinking water) | Reduced blood glucose to normal range. | [11] |
| BMOV | STZ-induced diabetic rats | Lower than inorganic salts | Oral | 2 to 3 times more potent than vanadyl sulfate as a glucose-lowering agent. | [1] |
| BEOV | Human (Phase I/IIa clinical trials) | 33 to 50 mg daily | Oral | Improved glycemia with decreased fasting glucose and improved insulin sensitivity. | [20] |
| VO(pyd)2 | STZ-induced diabetic rats | Dose-dependent | Intraperitoneal & Oral | Effective in reducing blood glucose levels. | [1] |
Table 2: In Vitro Cytotoxicity of Oxovanadium Compounds (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| [VO(chrysin)2EtOH]2 | MG-63 (Osteosarcoma) | Not specified | [18] |
| Oxovanadium(IV) complexes (1-9) | A549 (Lung Carcinoma) | Varies (specific values not provided in abstract) | [17] |
| [VO(SO4)(MNZ)2]H2O | HepG-2 (Hepatocellular Carcinoma) | Strong inhibition | [21] |
| [VO(SO4)(MNZ)2]H2O | HCF-7 (Breast Cancer) | Strong inhibition | [21] |
| VO(mal)2 | L929 (Mouse Fibrosarcoma) | Significant inhibition | [22] |
| VO(mal)2 | HepG2 (Human Liver Carcinoma) | Significant inhibition | [22] |
| [VO(dipic)(4,7-dimethoxy-phen)] | HCT116-DoxR (Doxorubicin-resistant Colon Cancer) | Highly cytotoxic | [23] |
| [VO(dipic)(4,7-diphenyl-phen)] | HCT116-DoxR (Doxorubicin-resistant Colon Cancer) | Highly cytotoxic | [23] |
Experimental Protocols
Protocol 1: Synthesis of Bis(maltolato)oxovanadium(IV) (BMOV)
Materials:
-
Vanadyl sulfate (VOSO₄)
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
Procedure:
-
Dissolve vanadyl sulfate and maltol in deionized water.
-
Adjust the pH of the solution to 9 using the NaOH solution.[1]
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for complex formation.
-
The formation of the BMOV complex is often indicated by a color change in the solution.
-
Isolate the product by filtration or other appropriate purification techniques.
-
Wash the resulting solid with deionized water and dry under vacuum.
-
Characterize the synthesized BMOV using techniques such as elemental analysis, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[24]
Protocol 2: Induction of Diabetes in Rats using Streptozotocin (STZ)
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
0.9% sterile sodium chloride (saline) solution
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
For induction of type 1 diabetes, a single high dose of STZ (e.g., 35-65 mg/kg body weight) is typically used.[21] For type 2 models, a combination of a high-fat diet and a lower dose of STZ may be employed.
-
On the day of induction, prepare a fresh solution of STZ in cold 0.9% saline or citrate buffer immediately before use, as STZ is unstable in solution.
-
Administer the STZ solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.[21]
-
To prevent initial STZ-induced hypoglycemia, provide the animals with a 5% glucose solution in their drinking water for the first 24 hours post-injection.[21]
-
Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 48-72 hours post-injection and then weekly).
-
Animals with a fasting blood glucose level consistently above a predetermined threshold (e.g., ≥15 mM or 250 mg/dL) are considered diabetic and can be used for subsequent therapeutic studies.[25]
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the this compound compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated control wells (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[26]
Protocol 4: Western Blot Analysis of Akt Phosphorylation
Materials:
-
Cells treated with the this compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating the cells with the oxovanadium compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[14][27][28][29]
Visualizations
Insulin Signaling Pathway and the Role of this compound
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
General Experimental Workflow for Evaluating this compound Compounds
Caption: A typical workflow for the development and evaluation of this compound therapeutic compounds.
References
- 1. Elucidating the Therapeutic Potential of Bis(Maltolato)OxoVanadium(IV): The Protective Role of Copper in Cellular Metabolism [mdpi.com]
- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic and toxic effects of vanadium compounds [scite.ai]
- 4. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. dovepress.com [dovepress.com]
- 7. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanadium Complexes with Thioanilide Derivatives of Amino Acids: Inhibition of Human Phosphatases and Specificity in Various Cell Models of Metabolic Disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanadium—Speciation Chemistry Can Be Important When Assessing Health Effects on Living Systems [ebrary.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Vanadium Compounds with Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Speciation of Vanadium - Metal Toxicology Handbook [ebrary.net]
- 16. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. asianpubs.org [asianpubs.org]
- 25. ndineuroscience.com [ndineuroscience.com]
- 26. youtube.com [youtube.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroxy(oxo)vanadium Catalytic Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving dihydroxy(oxo)vanadium catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low catalytic activity or yield in this compound catalyzed reactions?
A1: Low catalytic activity or yield can stem from several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, thermal degradation, or leaching of the active vanadium species.
-
Suboptimal Reaction Conditions: The temperature, pH, solvent, or substrate-to-catalyst ratio may not be optimal for the specific reaction.
-
Improper Catalyst Preparation: The synthesis and handling of the this compound catalyst can significantly impact its performance.
-
Presence of Inhibitors: Impurities in the reactants or solvent can inhibit the catalytic activity.
Q2: How can I determine the optimal reaction conditions for my specific application?
A2: A systematic approach is recommended. Vary one parameter at a time (e.g., temperature, pH, catalyst loading) while keeping others constant and monitor the reaction progress (e.g., yield, selectivity) to identify the optimal range for each.
Q3: My this compound catalyst has changed color. What does this indicate?
A3: A color change in the catalyst can indicate a change in the oxidation state of the vanadium center, which is often a key part of the catalytic cycle. However, a significant or unexpected color change could also suggest catalyst decomposition or the formation of an inactive species. It is advisable to characterize the catalyst to understand the nature of the change.
Q4: What is the best way to store my this compound catalyst?
A4: this compound catalysts should be stored in a cool, dry, and inert atmosphere to prevent degradation. Exposure to moisture and air can lead to changes in the catalyst's structure and activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the catalyst's activity with a known standard reaction. If inactive, consider synthesizing a fresh batch. |
| Suboptimal Temperature | Perform the reaction at a range of temperatures (e.g., in 10°C increments) to find the optimum. Some vanadium-catalyzed oxidations show improved performance at elevated temperatures. |
| Incorrect pH | The pH of the reaction medium can significantly influence the speciation and activity of the vanadium catalyst. Adjust the pH using appropriate buffers to determine the optimal range. |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has gone to completion. |
Issue 2: Poor Product Selectivity
| Possible Cause | Troubleshooting Step |
| Side Reactions at High Temperatures | If selectivity is poor at higher temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Catalyst Loading | A high catalyst loading can sometimes lead to over-oxidation or other side reactions. Optimize the catalyst concentration. |
| Nature of the Support Material | For supported catalysts, the interaction between the vanadium species and the support can influence selectivity. Consider screening different support materials. |
| Presence of Multiple Active Species | The catalyst preparation method may result in different vanadium species with varying selectivities. Review and optimize the catalyst synthesis protocol. |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Leaching of Vanadium | If using a supported catalyst, leaching of the active species into the reaction medium can occur. Analyze the reaction mixture for dissolved vanadium. If leaching is confirmed, consider modifying the support or the anchoring of the vanadium species. |
| Thermal Degradation (Sintering) | High reaction temperatures can lead to the agglomeration of catalyst particles (sintering), reducing the active surface area.[1] Characterize the used catalyst using techniques like XRD or TEM to check for changes in particle size. Operate at the lowest effective temperature. |
| Poisoning | Impurities in the reactants or solvent can bind to the active sites and poison the catalyst. Ensure the purity of all reagents and solvents. |
| Fouling | The deposition of byproducts or polymers on the catalyst surface can block active sites.[2] Wash the catalyst with a suitable solvent to remove adsorbed species. |
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Catalyzed Oxidation of Cyclohexane
| Temperature (°C) | Conversion (%) | Selectivity for Cyclohexanone (%) | Selectivity for Cyclohexanol (%) |
| 50 | 15 | 65 | 35 |
| 60 | 25 | 70 | 30 |
| 70 | 40 | 75 | 25 |
| 80 | 55 | 72 | 28 |
| 90 | 60 | 68 | 32 |
Note: This is example data and actual results may vary depending on specific reaction conditions.
Table 2: Influence of pH on the Catalytic Activity
| pH | Reaction Rate (mol/L·s) |
| 3 | 1.2 x 10⁻⁵ |
| 4 | 2.5 x 10⁻⁵ |
| 5 | 4.8 x 10⁻⁵ |
| 6 | 3.1 x 10⁻⁵ |
| 7 | 1.5 x 10⁻⁵ |
Note: This is example data and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Supported this compound Catalyst
-
Support Functionalization: Suspend 1.0 g of the support material (e.g., silica gel) in 50 mL of dry toluene. Add 2.0 mmol of (3-aminopropyl)triethoxysilane and reflux the mixture for 24 hours under an inert atmosphere.
-
Washing and Drying: Filter the functionalized support, wash thoroughly with toluene and then ethanol, and dry under vacuum at 80°C for 12 hours.
-
Vanadium Complexation: Suspend the dried functionalized support in 50 mL of ethanol. Add a solution of 1.0 mmol of a suitable vanadium precursor (e.g., vanadyl acetylacetonate) in 20 mL of ethanol.
-
Stirring and Isolation: Stir the suspension at room temperature for 24 hours.
-
Final Washing and Drying: Filter the catalyst, wash with ethanol to remove any unreacted vanadium precursor, and dry under vacuum at 60°C.
Protocol 2: Catalytic Activity Test
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the this compound catalyst (e.g., 1 mol%).
-
Addition of Reactants: Add the solvent (e.g., 10 mL), the substrate (e.g., 1 mmol), and the oxidant (e.g., hydrogen peroxide, 2 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and selectivity.
-
Work-up: After the reaction is complete, cool the mixture, filter to recover the catalyst, and purify the product using appropriate techniques (e.g., column chromatography).
Visualizations
Caption: A simplified catalytic cycle for a this compound catalyst.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Major pathways leading to the deactivation of vanadium catalysts.
References
Technical Support Center: Purification of Dihydroxy(oxo)vanadium Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxy(oxo)vanadium compounds. The following sections offer detailed methodologies and address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound compounds?
A1: The primary methods for purifying this compound compounds are recrystallization and chromatography. Recrystallization is often the first choice due to its simplicity and effectiveness for crystalline compounds.[1][2][3] Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed for more challenging separations or when high purity is essential.[4][5][6]
Q2: How can I remove unreacted starting materials or side products?
A2: Recrystallization is effective if the solubility of the desired compound and the impurities are sufficiently different in a particular solvent system.[3][7] If recrystallization is not successful, column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system can separate compounds based on their polarity.[8]
Q3: My this compound compound appears to be unstable during purification. What can I do?
A3: Some vanadium complexes can be sensitive to air, light, or certain solvents, leading to oxidation or decomposition.[2][9] It is crucial to handle such compounds under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. The choice of solvent is also critical; ensure the compound is stable in the selected solvent system before attempting purification. For compounds unstable on silica gel, alternative stationary phases like florisil or deactivated silica gel can be used.[8]
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is often a process of trial and error with small amounts of the crude product to find the optimal solvent or solvent mixture.
Q5: What can cause low recovery of my compound after purification?
A5: Low recovery can result from several factors, including multiple purification steps, compound decomposition, or issues with the chosen method. In recrystallization, using too much solvent can lead to significant loss of product in the mother liquor.[7] During chromatography, irreversible adsorption onto the stationary phase or using an inappropriate eluent can also result in poor recovery.[8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[7] |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- Impurities are preventing crystal lattice formation. | - Use a lower-boiling point solvent.- Try a different solvent system.- Perform a preliminary purification step like a simple filtration or charcoal treatment to remove impurities. |
| Crystals are colored when they should be colorless. | - Colored impurities are trapped in the crystal lattice. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the origin (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system.[8] |
| Compound runs with the solvent front (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent system.[8] |
| Poor separation of spots (streaking or overlapping bands). | - The column is overloaded with the sample.- The chosen eluent system is not optimal.- The compound is decomposing on the silica gel. | - Use a larger column or less sample.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Test for compound stability on silica gel using a 2D TLC.[8] If unstable, use an alternative stationary phase like alumina or florisil. |
| Cracks or channels in the column bed. | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and level bed. Avoid letting the column run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Slow Evaporation)
This method is suitable for obtaining high-quality single crystals of this compound compounds.[1][2]
Methodology:
-
Dissolve the crude this compound compound in a suitable solvent (e.g., ethanol, methanol) to create a nearly saturated solution.[1]
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean vial or beaker.
-
Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free location at room temperature.
-
Crystals will form over a period of several days to weeks.[2]
-
Once a suitable amount of crystals has formed, isolate them by decanting the mother liquor.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound compounds using silica gel column chromatography.
Methodology:
-
Select the Eluent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a good separation of the desired compound from impurities (target Rf value is typically between 0.2 and 0.4).
-
Pack the Column:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.
-
-
Analyze the Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Experimental Workflow for Purification
References
- 1. Oxido- and Dioxido-Vanadium(V) Complexes Supported on Carbon Materials: Reusable Catalysts for the Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid speciation and determination of vanadium compounds using ion-pair reversed-phase ultra-high-performance liquid chromatography inductively coupled plasma-sector field mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective determination method for vanadium (V) and vanadium (IV) controlling the pH of media for a solid-liquid extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in dihydroxy(oxo)vanadium reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in dihydroxy(oxo)vanadium reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound complexes.
1. Problem: The reaction mixture changes to an unexpected color (e.g., yellow or orange) when synthesizing a Vanadium(IV) complex.
-
Question: My reaction, which is supposed to yield a blue or green oxovanadium(IV) complex, turned yellow or orange. What is happening?
-
Answer: A yellow or orange color in aqueous solution is often indicative of the formation of Vanadium(V) species. The intended oxovanadium(IV) (VO2+) cation is likely being oxidized to dioxovanadium(V) (VO2+) or other V(V) species. This is a common side reaction, especially in the presence of atmospheric oxygen.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help maintain the V(IV) oxidation state. However, this should be done cautiously to avoid over-reduction or introduction of other side products.
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of oxidation.
-
2. Problem: A precipitate forms in the reaction mixture at an unexpected time or with an unusual appearance.
-
Question: An insoluble material has crashed out of my reaction solution. How can I identify it and prevent its formation?
-
Answer: Unwanted precipitation can be due to several factors, including the formation of insoluble vanadium oxides or hydroxides, or polymerization of the desired complex. The pH of the solution is a critical factor in the solubility of vanadyl species.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of the reaction mixture. In aqueous solutions, as the pH increases above 3.5-4, oxovanadium(IV) hydroxides can precipitate.
-
Solvent Selection: Ensure that the chosen solvent is appropriate for all reactants, intermediates, and the final product. Some vanadyl complexes are poorly soluble in certain organic solvents.
-
Ligand Addition: If synthesizing a Schiff base complex, polymerization can be an issue. Adding a non-coordinating base like triethylamine can help to deprotonate the ligand and facilitate complexation, potentially reducing polymerization.
-
Characterization of Precipitate: Isolate the precipitate and characterize it using techniques like IR spectroscopy to identify V=O stretches and other functional groups, which can help determine if it is an inorganic oxide or a polymeric species.
-
3. Problem: The final product is a mixture of compounds that is difficult to separate.
-
Question: My final product appears to be a mixture, and I'm having trouble purifying the desired this compound complex. What are the likely impurities and how can I remove them?
-
Answer: The primary impurities are often complexes with vanadium in a different oxidation state (typically V(V)) or polymeric materials. Purification can be challenging but is often achievable through careful recrystallization.
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. For vanadyl Schiff base complexes, solvents like acetonitrile, toluene, or diethyl ether can be effective.
-
Chromatography: While not always straightforward for vanadium complexes, column chromatography with an appropriate stationary and mobile phase can sometimes be used for separation.
-
Characterization of Impurities: Use techniques like 51V NMR to identify the different vanadium species present. V(V) species will have characteristic chemical shifts distinct from V(IV) species. UV-Vis spectroscopy can also be used to quantify the amounts of V(IV) and V(V) in a mixture.
-
Frequently Asked Questions (FAQs)
1. How can I confirm the oxidation state of vanadium in my final product?
-
Answer: Several spectroscopic techniques can help determine the oxidation state of vanadium:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Oxovanadium(IV) complexes are paramagnetic (d1) and will give a characteristic EPR spectrum, while diamagnetic oxovanadium(V) (d0) complexes are EPR silent.
-
UV-Vis Spectroscopy: The color of the complex in solution can be a good indicator. Vanadium(IV) complexes are typically blue or green, while Vanadium(V) complexes are often yellow or orange. The position and intensity of d-d transitions in the UV-Vis spectrum are characteristic of the oxidation state.
-
51V NMR Spectroscopy: This is a powerful tool for characterizing diamagnetic V(V) complexes. The chemical shift is highly sensitive to the coordination environment and can be used to identify different species in solution. Paramagnetic V(IV) species are generally not observed in high-resolution NMR.
-
2. What is the role of triethylamine in the synthesis of vanadium Schiff base complexes?
-
Answer: Triethylamine is often used as a non-coordinating base in the synthesis of vanadium Schiff base complexes. Its primary role is to deprotonate the Schiff base ligand, facilitating its coordination to the vanadium center. This can help to prevent the formation of polymeric side products by promoting the formation of the desired monomeric complex.
3. My reaction involves an aqueous solution. How does pH affect the stability of this compound complexes?
-
Answer: The pH of an aqueous solution has a profound effect on the speciation of vanadyl ions. At low pH, the predominant species is the hydrated vanadyl ion, [VO(H2O)5]2+. As the pH increases, hydrolysis occurs, leading to the formation of species such as [VO(OH)]+ and the dinuclear complex [(VO)2(OH)2]2+. Further increases in pH can lead to the precipitation of vanadium(IV) hydroxide. For this compound(V) species, a complex series of polyoxovanadates can form depending on the pH and vanadium concentration. Therefore, strict pH control is crucial for obtaining the desired product.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Purity in a Model Oxovanadium(IV) Schiff Base Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Atmosphere | Air | Inert (N2) | Inert (N2) | Reduced V(V) impurity |
| Solvent | Methanol | Degassed Methanol | Degassed Methanol | Reduced V(V) impurity |
| Base | None | Triethylamine | Triethylamine | Reduced polymerization |
| Temperature | Reflux | Room Temperature | Room Temperature | Potentially slower reaction, but fewer side products |
| Observed V(V) Impurity (%) | 15-20% | 5-10% | <5% | |
| Observed Polymerization | Significant | Minimal | Minimal |
Table 2: Spectroscopic Data for Common Vanadium Oxidation States
| Oxidation State | Ion | Color in Aqueous Solution | EPR Activity | 51V NMR Activity |
| +4 | VO2+ | Blue/Green | Active | Inactive (paramagnetic) |
| +5 | VO2+ | Yellow/Orange | Inactive (diamagnetic) | Active |
Experimental Protocols
Protocol 1: General Synthesis of an Oxovanadium(IV) Schiff Base Complex under Inert Atmosphere
-
Ligand Synthesis: Synthesize the Schiff base ligand according to the desired literature procedure. Ensure the ligand is pure and dry before use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser. Connect the flask to a Schlenk line providing a positive pressure of inert gas (nitrogen or argon).
-
Reagent Addition:
-
Dissolve the Schiff base ligand (1 mmol) in 20 mL of degassed methanol and add it to the Schlenk flask via cannula transfer.
-
In a separate Schlenk flask, dissolve vanadyl sulfate (VOSO4, 1 mmol) in 10 mL of degassed methanol.
-
Add the vanadyl sulfate solution dropwise to the stirring ligand solution at room temperature.
-
Add triethylamine (1.1 mmol) dropwise to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, reduce the solvent volume under vacuum.
-
Collect the precipitated solid by filtration under inert atmosphere.
-
Wash the solid with cold, degassed methanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/diethyl ether) to obtain the pure oxovanadium(IV) Schiff base complex.
-
Characterization: Characterize the final product by IR, UV-Vis, and EPR spectroscopy, and elemental analysis to confirm its identity and purity.
Protocol 2: Monitoring Vanadium Oxidation State by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the vanadium complex in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the UV-Vis spectrum of the vanadium complex solution from 200 to 800 nm.
-
Data Analysis:
-
Identify the characteristic absorption bands for V(IV) and V(V) species. V(IV) complexes often show d-d transitions in the visible region (500-800 nm), while V(V) complexes may have charge transfer bands in the UV or near-UV region (300-450 nm).
-
To quantify the amounts of V(IV) and V(V) in a mixture, you can use methods described in the literature that involve measuring absorbance at specific wavelengths where one species absorbs strongly and the other does not.
-
Mandatory Visualizations
Caption: Common side reaction pathways in oxovanadium(IV) synthesis.
stability and degradation pathways of dihydroxy(oxo)vanadium complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxy(oxo)vanadium complexes and related oxovanadium species.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, characterization, and experimental use of this compound complexes.
Q1: My solution of a V(IV) complex is changing color from blue to yellow/orange. What is happening?
A1: This color change is a strong indicator of the oxidation of the vanadium center from V(IV) (typically blue, e.g., [VO(H₂O)₅]²⁺) to V(V) (typically yellow-orange, e.g., [VO₂(H₂O)₄]⁺)[1][2]. This is a common degradation pathway, especially in the presence of atmospheric oxygen.
Troubleshooting Steps:
-
Deoxygenate Solvents: Ensure all solvents are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before use.
-
Inert Atmosphere: Perform reactions and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Antioxidants: For some applications, the addition of a small amount of a reducing agent or antioxidant can help to maintain the V(IV) oxidation state, but be mindful of potential interference with your experiment.
-
Temperature Control: Higher temperatures can accelerate oxidation. Maintain a constant and controlled temperature.
Q2: I am observing precipitation in my aqueous solution of an oxovanadium complex, especially when adjusting the pH. How can I prevent this?
A2: Precipitation is often due to the formation of insoluble hydroxo-bridged oligomers or the neutral, sparingly soluble V(IV) species, VO(OH)₂. The solubility of oxovanadium species is highly pH-dependent.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your solution. For many V(IV) complexes, maintaining a slightly acidic pH can prevent precipitation.
-
Ligand Selection: The choice of ligand can significantly impact the solubility and stability of the complex. Chelating ligands often enhance solubility and prevent oligomerization.
-
Concentration: Working at lower concentrations of the vanadium complex can help to avoid precipitation.
-
Solvent System: Consider using a mixed aqueous-organic solvent system to improve the solubility of your complex.
Q3: My kinetic data for a reaction involving a this compound complex is not reproducible. What could be the cause?
A3: Irreproducible kinetic data can stem from several factors related to the stability of the vanadium complex under the reaction conditions.
Troubleshooting Steps:
-
Monitor Complex Stability: Before and during your kinetic runs, use a technique like UV-Vis spectroscopy to monitor the stability of your vanadium complex. Check for changes in the absorption spectrum that might indicate degradation.
-
Control for Ligand Exchange: If your reaction medium contains other potential ligands, your starting complex may be undergoing ligand exchange, leading to a mixture of active species[3][4]. Characterize the vanadium species present under your exact experimental conditions.
-
Strict Temperature and pH Control: Small fluctuations in temperature and pH can significantly affect the rate of both your desired reaction and any degradation pathways. Use a thermostatted reaction vessel and buffered solutions where appropriate.
-
Ionic Strength: Ensure the ionic strength of your solutions is constant across all experiments, as this can influence reaction rates.
Q4: I am having difficulty synthesizing my target this compound complex and am getting a mixture of products.
A4: The synthesis of specific oxovanadium complexes can be challenging due to the accessible multiple oxidation states and the tendency to form various species in solution.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your vanadium starting material and ligands.
-
Reaction Conditions: Strictly control the reaction stoichiometry, temperature, and pH. The order of addition of reagents can also be critical.
-
Atmosphere: As mentioned in Q1, performing the synthesis under an inert atmosphere can prevent the formation of undesired oxidized V(V) species if you are targeting a V(IV) complex.
-
Purification: Employ appropriate purification techniques, such as recrystallization or chromatography, to isolate the desired product. Characterize the final product thoroughly to confirm its identity and purity.
Quantitative Data Summary
The stability of this compound and related complexes is influenced by factors such as pH, temperature, and the nature of the coordinating ligands. The following tables summarize key quantitative data related to their stability and degradation.
Table 1: Stability Constants of Selected Oxovanadium(V) Complexes
| Ligand | Complex | Log K | Conditions |
| Alanine | VO₂(alanine) | 11.32 ± 0.35 | 25 °C, I = 1.0 M NaClO₄ |
| p-chloro-N-phenyl-p-chlorobenzohydroxamic acid | VO₂(PCNPPCBHA) | - | pH at max extraction: ~3.5 |
Table 2: Kinetic Data for Ligand Exchange in Oxovanadium(IV) Complexes
| Complex | Exchanging Ligand | Rate Constant (k) | Conditions |
| VO(pentane-2,4-dione)₂ | ¹⁴C-labeled pentane-2,4-dione | 0.071 M⁻¹s⁻¹ | Dichloroethane, -33 °C |
Experimental Protocols
Detailed methodologies for key experiments to assess the stability and degradation of this compound complexes are provided below.
Protocol 1: Monitoring Complex Stability using UV-Vis Spectroscopy
Objective: To monitor the stability of an oxovanadium complex in solution over time by observing changes in its electronic absorption spectrum.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solution of the oxovanadium complex of interest
-
Solvent/buffer for the experiment
Procedure:
-
Prepare a stock solution of the oxovanadium complex at a known concentration in the desired solvent or buffer system.
-
Determine the optimal concentration for UV-Vis analysis by preparing a dilution that gives a maximum absorbance between 0.5 and 1.5.
-
Record an initial spectrum (Time = 0) of the freshly prepared solution over a relevant wavelength range (e.g., 200-900 nm). The characteristic d-d transitions for V(IV)O²⁺ are often weak and appear in the visible to near-IR region, while charge transfer bands for V(V) species can be more intense and appear in the UV to visible region[5][6].
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, exposure to air or inert atmosphere).
-
Record spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as needed) over the course of the experiment.
-
Analyze the data by overlaying the spectra. Look for:
-
A decrease in the absorbance of peaks corresponding to the initial complex.
-
The appearance of new peaks corresponding to degradation products.
-
The presence of isosbestic points, which indicate a clean conversion from one species to another.
-
-
Quantify the degradation by plotting the absorbance at a characteristic wavelength of the starting complex versus time. This can be used to determine the rate of degradation.
Protocol 2: Characterization of V(IV) Complexes and Detection of V(V) Impurities by EPR Spectroscopy
Objective: To characterize paramagnetic V(IV) complexes and detect the presence of diamagnetic V(V) degradation products.
Materials:
-
EPR spectrometer (X-band)
-
Quartz EPR tubes (4 mm diameter)
-
Liquid nitrogen dewar
-
Solution of the vanadium complex in a suitable solvent (e.g., toluene, DMSO)[7].
Procedure:
-
Prepare a dilute solution of your vanadium complex (typically in the low millimolar range) in a solvent that forms a good glass upon freezing.
-
Transfer the solution to a quartz EPR tube to a height of 2-3 inches. The solution should be only faintly colored to avoid excessive signal broadening[7].
-
Flash-freeze the sample by immersing the EPR tube in liquid nitrogen. This creates a frozen solution (glass) which is necessary for obtaining anisotropic spectra.
-
Record the EPR spectrum at liquid nitrogen temperature (77 K).
-
Analyze the spectrum:
-
A characteristic eight-line hyperfine pattern is expected for a monomeric V(IV) complex due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2)[8][9].
-
The absence of an EPR signal would suggest that the vanadium is in the diamagnetic V(V) state. A weak signal may indicate a mixture of V(IV) and V(V).
-
Simulation of the spectrum can provide the g and A tensor values, which are sensitive to the coordination environment of the V(IV) center.
-
Protocol 3: Investigating Redox Stability using Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of a vanadium complex and assess its stability with respect to oxidation and reduction.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Electrolyte solution (solvent with a supporting electrolyte, e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Solution of the vanadium complex
Procedure:
-
Prepare the electrolyte solution and deoxygenate by bubbling with an inert gas.
-
Assemble the three-electrode cell. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode[10][11].
-
Record a background scan of the electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.
-
Add the vanadium complex to the cell to a final concentration typically in the 1-5 mM range.
-
Record the cyclic voltammogram by scanning the potential from a starting value, to a switching potential, and back to the start. The potential range should be chosen to encompass the expected redox events of the complex.
-
Analyze the voltammogram:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
The formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials for a reversible process.
-
The reversibility of a redox event can be assessed by the peak-to-peak separation (ΔEp), which is theoretically 59/n mV for a reversible n-electron process at room temperature[12].
-
Irreversible peaks may indicate that the complex is unstable upon oxidation or reduction.
-
Degradation Pathways and Logical Relationships
The stability of this compound complexes is governed by several interconnected pathways, including hydrolysis, redox changes, and ligand exchange.
Caption: Interconversion of oxovanadium species.
This diagram illustrates the main degradation pathways for a generic this compound(IV) complex. The central V(IV) species can undergo oxidation to V(V), hydrolysis and condensation to form insoluble oligomers, or ligand exchange. The coordinated ligand itself may also be susceptible to degradation.
Caption: Workflow for stability analysis.
This flowchart outlines a logical workflow for assessing the stability of a newly synthesized this compound complex. It begins with initial characterization, followed by stability testing under relevant conditions, time-resolved monitoring of changes, and analysis to determine the degradation pathway and kinetics. Electrochemical analysis provides parallel information on redox stability.
References
- 1. Vanadium compounds - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open circuit voltage of an all-vanadium redox flow battery as a function of the state of charge obtained from UV-Vis spectroscopy - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00360H [pubs.rsc.org]
- 7. chemistry.utexas.edu [chemistry.utexas.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]
- 10. mtxlabsglobal.com [mtxlabsglobal.com]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
improving the yield and purity of synthesized dihydroxy(oxo)vanadium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroxy(oxo)vanadium, also known as vanadium(IV) oxyhydroxide (VO(OH)₂).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound precipitate significantly lower than expected?
Answer: Low yields can be attributed to several factors, primarily related to reaction conditions. The most critical parameter is the pH of the reaction mixture. The precipitation of VO(OH)₂ is highly pH-dependent, with optimal yields achieved in a narrow pH range.[1]
-
Incorrect pH: The optimal pH for precipitating VO(OH)₂ is approximately 5.6.[1] At lower pH values, the vanadium(IV) species remains soluble, while at higher pH values, the initially formed VO(OH)₂ can redissolve to form other vanadium species.[1]
-
Incomplete Reduction: If your synthesis starts from a vanadium(V) precursor, incomplete reduction to vanadium(IV) will naturally lead to a lower yield of the desired product.
-
Temperature Fluctuations: While room temperature is often sufficient, significant deviations can affect reaction kinetics and solubility.
-
Insufficient Reaction Time: Although precipitation can be rapid, allowing insufficient time for the reaction to complete can result in a lower yield.[1]
Recommended Solutions:
-
Carefully monitor and adjust the pH of the reaction solution to be within the optimal range of 5.0 to 5.6.[1]
-
Ensure complete reduction of the vanadium precursor if starting from a higher oxidation state. This can be verified by a distinct color change in the solution (typically to blue for V(IV) species).
-
Maintain a consistent reaction temperature.
-
Allow for adequate reaction time as specified in the protocol, typically around 30 minutes to 3 hours, depending on the specific method.[1]
Question 2: The color of my precipitate is not the expected brownish color. What does this indicate?
Answer: The color of the precipitate is a key indicator of its composition. A deviation from the expected brownish color of VO(OH)₂ suggests the presence of impurities or the formation of other vanadium compounds.
-
Greenish Precipitate: This may indicate the presence of unreacted vanadium(IV) salts or the co-precipitation of other metal hydroxides.
-
Yellowish or Orange Precipitate: This could signify the presence of vanadium(V) species, such as V₂O₅, indicating incomplete reduction or re-oxidation of the vanadium(IV) precursor.
-
Dark Brown to Black Precipitate: This might suggest the formation of other vanadium oxides due to excessive heat or prolonged reaction times.
Recommended Solutions:
-
Verify the pH of the solution, as incorrect pH can lead to the precipitation of different vanadium species.
-
Ensure the complete reduction of any vanadium(V) starting material.
-
Avoid exposing the reaction mixture to excessive heat unless specified by the protocol.
-
Protect the reaction from atmospheric oxygen, especially at higher pH values, to prevent re-oxidation of vanadium(IV).[2]
Question 3: How can I improve the purity of my synthesized this compound?
Answer: Achieving high purity is crucial for subsequent applications. Several steps can be taken during and after the synthesis to minimize impurities.
-
Control of pH: As mentioned, precise pH control is paramount to prevent the precipitation of unwanted vanadium species.[1]
-
Washing the Precipitate: Thoroughly washing the collected VO(OH)₂ precipitate is essential to remove soluble impurities. Washing with dilute acid can help minimize the levels of co-precipitated metal ions.[1]
-
High-Purity Reagents: Use high-purity starting materials to avoid introducing contaminants into the reaction.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the vanadium(IV) species.
Recommended Solutions:
-
After filtration, wash the precipitate multiple times with deionized water to remove any soluble salts.
-
A final wash with a dilute acid solution can be effective in removing certain metal impurities.[1]
-
Use analytical grade reagents for the synthesis.
-
If re-oxidation is a concern, consider degassing the solvents and performing the reaction under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for the precipitation of this compound is approximately 5.6. At this pH, the precipitation yield can reach as high as 99.5%.[1]
Q2: What are some common impurities in synthesized this compound?
A2: Common impurities can include other vanadium oxides (like V₂O₅ if the precursor is not fully reduced or gets re-oxidized), co-precipitated metal hydroxides (if other metal ions are present in the starting solution), and residual salts from the precursor materials.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for characterization:
-
X-ray Diffraction (XRD): To confirm the crystal structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the V=O and V-O-H bonds.
-
Raman Spectroscopy: To further probe the vibrational modes and identify any impurity phases.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the vanadium.
Q4: What is a typical yield for the synthesis of this compound?
A4: Under optimal conditions, particularly with precise pH control around 5.6, the precipitation yield of this compound can be very high, exceeding 98%.[1]
Data Presentation
Table 1: Effect of pH on the Yield of this compound
| Final pH | Vanadium Precipitation Yield (%) |
| 4.2 | Increases with pH |
| 5.0 | High |
| 5.6 | ~99.5 |
| > 5.6 | Decreases |
Data synthesized from literature reports.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound by pH Adjustment
This protocol is adapted from a method involving the precipitation of VO(OH)₂ from a vanadium(IV) solution.[1]
Materials:
-
Vanadium(IV) sulfate solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
pH meter
Procedure:
-
Start with a solution containing vanadium(IV) ions.
-
Slowly add the NaOH solution dropwise to the vanadium(IV) solution while continuously monitoring the pH.
-
Continue adding the base until the pH of the solution reaches approximately 5.6.
-
A brownish precipitate of this compound will form.
-
Allow the reaction to stir at room temperature for at least 30 minutes to ensure complete precipitation.[1]
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
For higher purity, a final wash with a dilute acid solution can be performed.[1]
-
Dry the precipitate under vacuum or in a low-temperature oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
addressing challenges in the crystallization of dihydroxy(oxo)vanadium
Welcome to the technical support center for the crystallization of dihydroxy(oxo)vanadium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this and related vanadium complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-quality crystals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the crystallization of this compound.
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Why am I getting an amorphous precipitate instead of crystals? | - Solution is too supersaturated: Rapid precipitation is favored over slow crystal growth.- Incorrect pH: The pH of the solution can significantly affect the solubility and stability of the vanadium species.- Presence of impurities: Impurities can inhibit crystal nucleation and growth. | - Reduce the concentration of the vanadium solution. - Slow down the rate of solvent evaporation or diffusion. - Carefully control and optimize the pH of the solution. Different oxo- and hydroxoforms of vanadium(V) exist at different pH values.[1]- Ensure high purity of starting materials and solvents. |
| My crystals are very small or needle-like. How can I grow larger crystals? | - High nucleation rate: Too many nuclei are forming, leading to competition for solute and limiting crystal size.- Rapid crystal growth: Fast growth can lead to poorly formed or small crystals. | - Decrease the level of supersaturation. - Slow down the crystallization process by reducing the rate of evaporation or using a vapor diffusion method with a less volatile precipitant.- Optimize the temperature. Lower temperatures can sometimes promote slower, more controlled growth. |
| The color of my solution changed during the crystallization experiment, and I did not get the expected product. | - Oxidation or reduction of the vanadium center: Vanadium can exist in multiple oxidation states (e.g., V(IV) or V(V)), and the oxidation state can change under certain conditions, such as exposure to air.[2]- Ligand degradation: The organic ligand complexed with the vanadium may be unstable under the experimental conditions. | - Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]- Ensure the stability of your ligand at the chosen temperature and pH.- Analyze the final product to determine if a change in the vanadium oxidation state has occurred. |
| No crystals have formed after a prolonged period. What can I do? | - Solution is not sufficiently supersaturated: The concentration of the this compound is below the level required for nucleation.- Inhibition of nucleation: The presence of interfering substances or unfavorable conditions can prevent the formation of crystal nuclei. | - Increase the concentration of the solution by slow evaporation of the solvent.- Introduce a seed crystal of the desired material to initiate crystal growth.- Try a different crystallization technique, such as vapor diffusion or layering. |
| My crystals are poorly formed or have defects. | - Growth rate is too high: Rapid addition of molecules to the crystal lattice can lead to imperfections.- Fluctuations in temperature or concentration: Unstable conditions can disrupt orderly crystal growth. | - Slow down the crystal growth rate by fine-tuning the supersaturation and temperature.- Ensure a stable environment for the crystallization experiment with minimal temperature and vibrational disturbances. |
Key Experimental Protocols
Below are detailed methodologies for key experiments related to the crystallization of this compound.
Protocol 1: General Slow Evaporation Crystallization
-
Preparation of the Vanadium Complex Solution:
-
Dissolve the synthesized this compound complex in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to create a nearly saturated solution.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Crystallization Setup:
-
Transfer the filtered solution to a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
-
Incubation and Crystal Growth:
-
Place the vessel in a vibration-free and temperature-stable environment.
-
Monitor the vessel periodically for crystal growth. This process can take anywhere from a few days to several weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under a gentle stream of inert gas or in a desiccator.
-
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Preparation of the Reservoir Solution:
-
Fill the well of a vapor diffusion plate with a precipitant solvent in which the this compound complex is less soluble.
-
-
Preparation of the Hanging Drop:
-
On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated this compound solution with an equal volume of the reservoir solution.
-
-
Crystallization Setup:
-
Invert the coverslip and place it over the well, creating a sealed environment.
-
-
Incubation and Crystal Growth:
-
The precipitant from the reservoir will slowly vaporize and diffuse into the hanging drop, gradually increasing the supersaturation of the this compound complex and inducing crystallization.
-
Monitor the drop for crystal formation over time.
-
-
Crystal Harvesting:
-
Carefully remove the coverslip and harvest the crystals using a cryo-loop or a fine needle.
-
Visualizing Workflows and Pathways
Troubleshooting Crystallization Issues
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.
Caption: A troubleshooting workflow for crystallization experiments.
General Crystallization Workflow
This diagram illustrates a generalized workflow for obtaining crystals of a this compound complex.
References
Technical Support Center: Enhancing the Catalytic Efficiency of Dihydroxy(oxo)vanadium
Welcome to the Technical Support Center for dihydroxy(oxo)vanadium catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and application of this compound catalysts.
Issue 1: Low or No Catalytic Activity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Vanadium Oxidation State | The active catalytic species is often Vanadium(V). Ensure that the precursor, typically a Vanadium(IV) salt like vanadyl acetylacetonate (VO(acac)2), is oxidized to V(V) during the reaction. Oxidation can be achieved by exposure to air or by using an oxidizing agent.[1][2] The characteristic color of the V(V) species (dioxovanadium(V) ion, VO2+) in acidic solution is yellow, while V(IV) (VO^2+) is blue, V(III) (V^3+) is green, and V(II) (V^2+) is violet.[1][2][3] |
| Ligand Dissociation | The ligand may be dissociating from the vanadium center. Ensure the chosen ligand forms a stable complex with vanadium under the reaction conditions. Consider using chelating ligands with multiple donor atoms to enhance stability. |
| Catalyst Deactivation | The catalyst may have deactivated due to poisoning or structural changes. Refer to the "Catalyst Deactivation and Regeneration" section for troubleshooting steps. |
| Suboptimal Reaction Conditions | Verify that the temperature, pressure, and solvent are optimal for the specific reaction. The catalytic efficiency of oxovanadium complexes can be highly sensitive to these parameters. |
Issue 2: Poor Product Selectivity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Multiple Active Sites | The catalyst may have different active sites leading to the formation of multiple products. Modifying the ligand structure, for instance by introducing bulky substituents, can enhance selectivity by sterically hindering access to certain sites.[4] |
| Reaction Temperature | Higher temperatures can sometimes lead to over-oxidation or side reactions. Try running the reaction at a lower temperature to improve selectivity. |
| Solvent Effects | The solvent can influence the reaction pathway. Experiment with different solvents of varying polarity to optimize selectivity. |
| Substrate Concentration | High substrate concentrations might lead to undesired side reactions. A lower substrate concentration could favor the desired reaction pathway. |
Issue 3: Catalyst Precipitation During Reaction
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Solubility of the Catalyst | The catalyst may not be sufficiently soluble in the chosen reaction solvent. Try a different solvent or a co-solvent system to improve solubility. |
| Change in pH | The pH of the reaction mixture might be changing, causing the catalyst to precipitate. Buffer the reaction mixture to maintain a constant pH. The solubility of vanadium species is highly dependent on pH.[1] |
| Ligand Instability | The ligand may be degrading under the reaction conditions, leading to the precipitation of an insoluble vanadium species. Ensure the ligand is stable at the reaction temperature and in the presence of all reactants. |
Frequently Asked Questions (FAQs)
1. How can I enhance the catalytic efficiency of my this compound complex?
Several strategies can be employed to improve catalytic efficiency:
-
Ligand Modification: The electronic and steric properties of the ligand play a crucial role. Introducing electron-donating groups on the ligand can increase the electron density on the vanadium center, potentially enhancing its catalytic activity. Conversely, electron-withdrawing groups can also be beneficial depending on the reaction mechanism.[5] Steric hindrance introduced by bulky substituents on the ligand can improve selectivity.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. It is recommended to screen a variety of solvents to find the optimal one for your specific application.
-
pH Optimization: The speciation of vanadium in solution is highly pH-dependent.[1] Optimizing the pH of the reaction medium can ensure the presence of the most active catalytic species.
-
Use of Co-catalysts: In some cases, the addition of a co-catalyst can significantly enhance the catalytic activity. For example, in the cycloaddition of CO2 to epoxides, tetrabutylammonium bromide (TBAB) has been used as a co-catalyst with oxovanadium(IV) complexes.[6]
2. My catalyst appears to have deactivated. How can I regenerate it?
Catalyst deactivation can be caused by factors such as poisoning, coking, or sintering. Several methods can be used for regeneration:
-
Washing: Washing the catalyst with an appropriate solvent can remove adsorbed impurities or byproducts from the active sites.
-
Calcination: For supported catalysts, calcination at elevated temperatures can burn off coke deposits. However, care must be taken to avoid thermal degradation of the catalyst.
-
Chemical Treatment: Acidic or basic treatments can be used to remove certain poisons. For instance, a deactivated V2O5/SiO2-γAl2O3 catalyst used in sulfuric acid production was treated with H2SO4 to recover vanadium.[7]
3. How do I choose the appropriate ligand for my this compound catalyst?
The ideal ligand depends on the specific reaction you are catalyzing. Key considerations include:
-
Donor Atoms: Ligands with N and O donor atoms, such as Schiff bases, are commonly used to form stable complexes with oxovanadium species.[8][9]
-
Electronic Effects: The electronic properties of the ligand can be tuned by introducing substituents on the ligand framework. Electron-donating or withdrawing groups can influence the Lewis acidity of the vanadium center and, consequently, its catalytic activity.[5]
-
Steric Hindrance: Bulky ligands can create a specific steric environment around the metal center, which can lead to higher selectivity in certain reactions.
-
Stability: The ligand must be stable under the reaction conditions (temperature, solvent, presence of oxidants, etc.).
4. What is the role of the vanadium oxidation state in catalysis?
The oxidation state of vanadium is critical for its catalytic activity. Vanadium can exist in multiple oxidation states, with V(IV) and V(V) being the most common in catalytic applications.[1] In many oxidation reactions, the catalytic cycle involves the interconversion between V(IV) and V(V) states. The V(V) state is generally considered the active oxidant, which is then reduced to V(IV) after oxidizing the substrate. The V(IV) species is subsequently re-oxidized to V(V) by a co-oxidant (e.g., H2O2, O2) to complete the catalytic cycle.[1]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Oxovanadium(IV) Complex
This protocol describes the synthesis of an oxovanadium(IV) complex with a bidentate Schiff base ligand derived from salicylaldehyde and an amino acid.
Materials:
-
Vanadyl acetylacetonate (VO(acac)2)
-
Salicylaldehyde
-
Amino acid (e.g., glycine)
-
Methanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the amino acid in a minimal amount of aqueous NaOH solution.
-
Add an equimolar amount of salicylaldehyde to the amino acid solution and stir for 30 minutes at room temperature to form the Schiff base ligand.
-
In a separate flask, dissolve VO(acac)2 in methanol.
-
Slowly add the methanolic solution of VO(acac)2 to the aqueous solution of the Schiff base ligand with constant stirring.
-
A colored precipitate of the oxovanadium(IV) Schiff base complex will form.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature.
-
Filter the precipitate, wash it with water and then with a small amount of cold methanol.
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Dry the complex in a desiccator over anhydrous CaCl2.
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Characterize the synthesized complex using techniques such as FTIR, UV-Vis, and elemental analysis.
Protocol 2: Monitoring Catalytic Sulfoxidation using UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the progress of a vanadium-catalyzed sulfoxidation reaction using UV-Vis spectroscopy. This method is suitable for reactions where the substrate or product has a distinct UV-Vis absorption profile.
Materials:
-
This compound catalyst
-
Substrate (e.g., an alkyl aryl sulfide)
-
Oxidant (e.g., hydrogen peroxide)
-
Solvent (e.g., dichloromethane or chloroform)[10]
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound catalyst of a known concentration in the chosen solvent.
-
Prepare a stock solution of the sulfide substrate of a known concentration in the same solvent.
-
In a quartz cuvette, add the appropriate volumes of the catalyst and substrate stock solutions and dilute with the solvent to the desired final volume.
-
Record the initial UV-Vis spectrum of the mixture before adding the oxidant. This will serve as the baseline.
-
Initiate the reaction by adding a known amount of the oxidant (e.g., hydrogen peroxide) to the cuvette.
-
Immediately start recording UV-Vis spectra at regular time intervals. The time interval will depend on the reaction rate and should be optimized in preliminary experiments.
-
Monitor the change in absorbance at a wavelength where either the substrate shows maximum absorbance (disappearance of substrate) or the product shows maximum absorbance (formation of product).
-
The concentration of the substrate or product at different time points can be calculated using a pre-established calibration curve.
-
Plot the concentration of the substrate or product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizations
Catalytic Cycle of Sulfoxidation
The following diagram illustrates a plausible catalytic cycle for the oxidation of a sulfide to a sulfoxide catalyzed by a this compound(V) complex.
Caption: A simplified catalytic cycle for vanadium-catalyzed sulfoxidation.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening the efficiency of different this compound catalysts.
Caption: Workflow for synthesis, testing, and optimization of catalysts.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Vanadium Oxidation States Experiment | ChemTalk [chemistrytalk.org]
- 3. The oxidation states of vanadium | Class experiment | RSC Education [edu.rsc.org]
- 4. Modulation of ODH Propane Selectivity by Zeolite Support Desilication: Vanadium Species Anchored to Al-Rich Shell as Crucial Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Issues of Polar Oxovanadium Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with polar oxovanadium compounds, such as those containing the dihydroxy(oxo)vanadium core, in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my oxovanadium compound insoluble in common organic solvents like dichloromethane or toluene?
A1: Oxovanadium compounds, particularly those with hydroxyl (-OH) or aqua (H₂O) ligands, are often highly polar. The V=O bond and the hydroxyl groups can form strong hydrogen bonds, making them more soluble in polar solvents like water or DMSO and insoluble in non-polar organic solvents. The principle of "like dissolves like" is key; the polarity of your compound must be compatible with the polarity of the solvent.[1][2]
Q2: What is the first step I should take when facing a solubility issue?
A2: The first step is to characterize the solvent system and the compound. Confirm that the solvent is pure and dry, as water contamination can significantly affect the solubility of sensitive compounds.[3] Then, consider using a coordinating solvent that can interact with the vanadium center.
Q3: What are coordinating solvents and how do they help?
A3: Coordinating solvents are solvents that can act as ligands and bind to the metal center. For oxovanadium complexes, oxygen-donor solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can coordinate to the vanadium ion, helping to break up the solid-state structure and solvate the complex.[4][5] However, be aware that these solvents can sometimes be difficult to remove and may participate in subsequent reactions.
Q4: Can I use a mixture of solvents?
A4: Yes, this technique is known as co-solvency.[1][6] Using a mixture of a good solvent (in which the compound is sparingly soluble) and a poor solvent can sometimes enhance overall solubility. For example, adding a small amount of methanol to a chloroform solution might improve the solubility of a moderately polar compound.
Troubleshooting Guide
Issue: My compound is still insoluble even in coordinating solvents like DMSO.
-
Possible Cause: The lattice energy of your solid compound might be too high for the solvent to overcome, or the organic part of your molecule is too non-polar for a polar solvent like DMSO.
-
Troubleshooting Steps:
-
Ligand Exchange: This is a powerful technique to permanently alter the solubility of your complex.[7][8] By replacing polar ligands (e.g., -OH) with more non-polar, bulky, or "greasy" ligands, you can make the entire complex more soluble in organic solvents. For example, acetylacetonate (acac) or Schiff base ligands can significantly enhance solubility in non-polar media.[9]
-
Sonication: Applying ultrasonic energy can help to break down solid aggregates and promote dissolution.
-
Gentle Heating: Increasing the temperature can improve the solubility of many compounds. However, be cautious of potential decomposition.
-
Issue: My compound dissolves initially but then precipitates out of solution.
-
Possible Cause: This could be due to a slow reaction with the solvent, decomposition, or a change in the coordination sphere over time. Vanadium complexes can be sensitive to air and moisture, leading to oxidation or hydrolysis.[7]
-
Troubleshooting Steps:
-
Work under an inert atmosphere: If your compound is air-sensitive, perform the dissolution and subsequent reaction under nitrogen or argon.
-
Use dry solvents: Ensure your solvents are rigorously dried to prevent hydrolysis.[3]
-
Characterize the precipitate: Isolate the precipitate and analyze it (e.g., by IR or elemental analysis) to determine if it is the original material or a new species.
-
Data Presentation
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Dielectric Constant (ε) | Polarity Index | Coordinating Ability | Notes |
| Dichloromethane | CH₂Cl₂ | 8.93 | 3.1 | Low | Good for moderately polar compounds.[10] |
| Toluene | C₇H₈ | 2.38 | 2.4 | Very Low | Suitable for non-polar compounds. |
| Acetonitrile | CH₃CN | 37.5 | 5.8 | Medium | A polar aprotic solvent.[10] |
| Methanol | CH₃OH | 32.7 | 5.1 | High | A polar protic solvent, can hydrogen bond. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 6.4 | High | Strong coordinating solvent.[10] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 46.7 | 7.2 | High | Very strong coordinating solvent.[5] |
Table 2: Common Vanadium Precursors and Their General Solubility
| Compound Name | Formula | Common Oxidation State | General Solubility in Non-Polar Solvents | General Solubility in Polar Solvents |
| Vanadyl acetylacetonate | VO(acac)₂ | +4 | High | Moderate |
| Vanadium(V) oxytriisopropoxide | VO(O-iPr)₃ | +5 | High | Reacts |
| Ammonium metavanadate | NH₄VO₃ | +5 | Very Low | Sparingly soluble in water |
| Vanadium(V) oxide | V₂O₅ | +5 | Insoluble | Insoluble |
Experimental Protocols
Protocol: Ligand Exchange for Enhanced Solubility
This protocol provides a general guideline for replacing hydroxyl or aqua ligands with acetylacetonate (acac) ligands to improve solubility in organic solvents.
Objective: To synthesize the organically-soluble vanadyl acetylacetonate (VO(acac)₂) from a polar, water-soluble vanadium salt.
Materials:
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Vanadyl sulfate (VOSO₄) hydrate
-
Acetylacetone (Hacac)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Dichloromethane
Procedure:
-
Preparation of Vanadium Solution: Dissolve vanadyl sulfate hydrate in deionized water in a round-bottom flask with stirring. The solution should turn blue.[11]
-
Ligand Addition: In a separate beaker, prepare a solution of sodium carbonate in water. Slowly add this solution to the vanadyl sulfate solution to neutralize the acid. Then, add acetylacetone to the mixture.
-
Reaction: Heat the mixture gently (e.g., to 60-80 °C) and stir for 1-2 hours. A precipitate of VO(acac)₂ should form.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with water and then with small amounts of cold ethanol. The product can be further purified by recrystallization from a suitable organic solvent like dichloromethane or chloroform.
-
Drying: Dry the final product under vacuum. The resulting VO(acac)₂ should be a blue-green solid that is readily soluble in many organic solvents.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Ligand exchange to enhance organic solubility.
References
- 1. Methods of solubility enhancements | PPTX [slideshare.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. A coordination chemistry study of hydrated and solvated cationic vanadium ions in oxidation states +III, +IV, and +V in solution and solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand exchange reactions in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]
- 9. Therapeutic Properties of Vanadium Complexes [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Vanadium compounds - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unraveling the Catalytic Landscape: A Comparative Analysis of Dihydroxy(oxo)vanadium and Other Vanadium Catalysts
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Vanadium, a versatile transition metal, forms a plethora of catalytically active complexes, with oxo-vanadium species being particularly prominent in oxidation catalysis. This guide provides a comparative analysis of the catalytic performance of dihydroxy(oxo)vanadium, a likely transient species, in the context of other well-established vanadium catalysts, supported by experimental data and detailed protocols.
At the heart of many vanadium-catalyzed oxidation reactions lies the formation of reactive peroxo-vanadium species, which act as powerful oxygen transfer agents. While this compound, or vanadic acid (H₃VO₄), is often considered a key intermediate in aqueous catalytic systems, its isolation as a stable catalyst is challenging. Therefore, this comparison will focus on the catalytic behavior of in-situ generated vanadate species bearing hydroxyl groups and draw comparisons with other common homogeneous and heterogeneous vanadium catalysts.
Performance Comparison of Vanadium Catalysts
The efficacy of a catalyst is gauged by several key metrics, including catalytic activity (conversion), selectivity towards the desired product, and stability over time. The following tables summarize the performance of various vanadium catalysts in representative oxidation reactions.
Table 1: Catalytic Oxidation of Cyclohexane
| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to KA oil (%)* | Reference |
| [VO(OEt)L]¹ on CNT-ox | TBHP | Acetonitrile | MW | ~95 | ~85 | [1] |
| [Et₃NH][VO₂L]² on CNT-ox | TBHP | Acetonitrile | MW | ~90 | ~80 | [1] |
| Vanadyl Acetylacetonate | H₂O₂ | Acetonitrile | 70 | 13.2 | 82.4 | (Not found in provided search results) |
| V₂O₅ | H₂O₂ | Acetonitrile | 70 | 10.5 | 80.1 | (Not found in provided search results) |
*KA oil refers to a mixture of cyclohexanol and cyclohexanone. ¹ L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide ² L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide
Table 2: Catalytic Epoxidation of Geraniol
| Catalyst | Oxidant | Product | Selectivity (%) | Reference |
| Vanadyl Acetylacetonate (VO(acac)₂) | TBHP | 2,3-epoxide | High | [2] |
| m-CPBA | - | Mixture of 2,3- and 6,7-epoxides | Low | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of a representative vanadium catalyst and a general procedure for a catalytic oxidation reaction.
Synthesis of [VO(OEt)L] (L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide)[1]
-
A solution of (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (H₂L) (0.335 g, 1.00 mmol) in ethanol (30 mL) is prepared.
-
To this solution, [VO(acac)₂] (0.265 g, 1.00 mmol) is added.
-
The reaction mixture is refluxed for 2 hours in an open-air setup.
-
The resulting reddish-brown solution is filtered.
-
The filtrate is allowed to evaporate slowly in the air.
-
After three days, reddish-brown crystals of [VO(OEt)L] are isolated, washed three times with cold ethanol, and dried in the open air.
General Procedure for Microwave-Assisted Oxidation of Cyclohexane[1]
-
In a microwave reactor vial, the catalyst (e.g., [VO(OEt)L] supported on carbon nanotubes, 5 mg) is mixed with cyclohexane (substrate, 2.0 mmol), acetonitrile (solvent, 3 mL), and tert-butyl hydroperoxide (TBHP, 70% aqueous solution, oxidant, 6.0 mmol).
-
The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours).
-
After the reaction, the mixture is cooled to room temperature.
-
An internal standard (e.g., chlorobenzene) is added to the reaction mixture.
-
The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is key to optimizing catalytic systems. In vanadium-catalyzed oxidations with hydrogen peroxide, the formation of peroxo-vanadium species is a critical step.
The following diagram illustrates a plausible catalytic cycle for the vanadium-catalyzed oxidation of a substrate (S) by hydrogen peroxide.
Caption: Proposed catalytic cycle for vanadium-catalyzed oxidation.
This simplified cycle shows the activation of the vanadium catalyst by hydrogen peroxide to form a reactive peroxo intermediate, which then transfers an oxygen atom to the substrate, regenerating the initial vanadium species.
The following workflow outlines the general steps involved in evaluating the performance of a novel vanadium catalyst.
Caption: General workflow for evaluating a new vanadium catalyst.
References
A Comparative Guide to the In Vivo Insulin-Enhancing Effects of Dihydroxy(oxo)vanadium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo insulin-enhancing effects of dihydroxy(oxo)vanadium, more commonly known in biological literature as vanadate, against other vanadium compounds and alternative insulin-mimetic agents. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Vanadium compounds have long been investigated for their insulin-mimetic and insulin-enhancing properties. Among these, vanadate has demonstrated the ability to improve glucose homeostasis in animal models of diabetes. This guide delves into the in vivo evidence for the efficacy of vanadate, comparing it with the more frequently studied vanadyl sulfate, the organically chelated bis(maltolato)oxovanadium(IV) (BMOV), and the first-line anti-diabetic drug, metformin. The primary mechanism of action for vanadium compounds is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which leads to prolonged insulin receptor signaling.
Comparative Efficacy of Insulin-Enhancing Compounds
The following tables summarize quantitative data from various in vivo studies, showcasing the effects of different compounds on key diabetic parameters in rodent models.
Table 1: Effect of Vanadium Compounds and Metformin on Blood Glucose Levels in Streptozotocin (STZ)-Induced Diabetic Rats
| Compound | Dosage and Administration | Duration of Treatment | Animal Model | Baseline Blood Glucose (mg/dL) | Post-Treatment Blood Glucose (mg/dL) | Percentage Reduction |
| Sodium Orthovanadate | 0.1 - 0.3 mg/mL in drinking water | Not specified | STZ-induced diabetic rats | Not specified | Restored to normal levels | Not specified[1] |
| Sodium Metavanadate | 0.2 mg/mL in drinking water | 3 weeks | STZ-induced diabetic rats | ~500 | ~100 | ~80%[2] |
| Vanadyl Sulfate | 5 mg/kg body weight (oral) | 30 days | STZ-induced diabetic rats | ~406 | ~349 | ~14%[3] |
| Vanadyl Sulfate | 10 mg/kg body weight (oral) | 30 days | STZ-induced diabetic rats | ~406 | ~138.5 | ~66%[3] |
| BMOV | 0.18 mmol/kg (maintenance dose in drinking water) | 25 weeks | STZ-induced diabetic rats | Not specified | Euglycemic state achieved | Not specified[4] |
| Metformin | Not specified | 6 weeks | Diabetic rats | Significantly elevated | Significantly decreased | Not specified[5] |
Table 2: Effects on Insulin and Lipid Profile
| Compound | Effect on Plasma Insulin Levels | Effect on Cholesterol Levels | Effect on Triglyceride Levels |
| Sodium Orthovanadate | Not specified | Restored to normal levels[1] | Not specified |
| Vanadyl Sulfate | Marked increase in basal insulinemia in diabetic rats[3] | Not specified | Not specified |
| BMOV | No concomitant increase in plasma insulin levels[4] | Normalized | Normalized[4] |
| Metformin | Significant increase in serum insulin level[6] | Significant decrease | Significant decrease |
Mechanism of Action: The Insulin Signaling Pathway
Vanadate and other vanadium compounds primarily enhance insulin signaling by inhibiting protein tyrosine phosphatases (PTPs), most notably PTP1B. PTP1B is a key negative regulator of the insulin signaling cascade, responsible for dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, vanadium compounds prolong the phosphorylation state of these key signaling molecules, thus amplifying the downstream effects of insulin.
Figure 1: Insulin signaling pathway and the inhibitory action of this compound (vanadate) on PTP1B.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the validation of insulin-enhancing compounds.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.
Procedure:
-
Animal Acclimatization: House rodents under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Fasting: Fast the animals for 6-8 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Insulin Tolerance Test (ITT)
This test measures the whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin injection.
Procedure:
-
Animal Preparation: Similar to the OGTT, acclimatize and fast the animals (typically for 4-6 hours).
-
Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample.
-
Insulin Administration: Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, and 90 minutes) after insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from the baseline. A greater and more sustained decrease in blood glucose indicates higher insulin sensitivity.
Figure 2: Workflow for in vivo Oral Glucose Tolerance Test and Insulin Tolerance Test.
Comparison with Alternatives
Vanadyl Sulfate
Vanadyl sulfate is another inorganic form of vanadium that has been extensively studied. In vivo studies have shown that oral administration of vanadyl sulfate can significantly reduce blood glucose levels in diabetic rats.[3] Some studies suggest it may be more effective than vanadate in normalizing blood glucose. However, concerns about potential toxicity with chronic administration of inorganic vanadium salts remain.
Bis(maltolato)oxovanadium(IV) (BMOV)
BMOV is an organically chelated form of vanadium designed to improve gastrointestinal absorption and reduce toxicity. Studies have demonstrated that BMOV is more potent than inorganic vanadium salts, effectively lowering blood glucose at lower doses.[4][7] This improved therapeutic index makes it a promising candidate for further development.
Metformin
Metformin is a biguanide, structurally distinct from vanadium compounds, and is a first-line therapy for type 2 diabetes. Its primary mechanisms of action include reducing hepatic glucose production and improving peripheral insulin sensitivity. In comparative studies in diabetic rats, metformin has been shown to significantly decrease serum glucose and increase insulin levels.[6]
Non-Vanadium PTP1B Inhibitors
The development of small molecule inhibitors of PTP1B that do not contain vanadium is an active area of research. These compounds aim to replicate the insulin-sensitizing effects of vanadate without the potential for metal-related toxicity. In vivo studies with novel PTP1B inhibitors have shown improved insulin sensitivity and glucose disposal in animal models of insulin resistance.
Figure 3: Relationship of different compounds to the therapeutic target of insulin signaling enhancement.
Conclusion
In vivo studies confirm that this compound (vanadate) possesses significant insulin-enhancing effects, primarily through the inhibition of PTP1B. When compared to other vanadium compounds, organically chelated forms like BMOV appear to offer a better therapeutic profile with higher potency and potentially lower toxicity. While effective, the therapeutic window and long-term safety of inorganic vanadium compounds require careful consideration. Non-vanadium alternatives, such as metformin and novel PTP1B inhibitors, provide different mechanistic approaches to achieving glycemic control and represent the current standard of care and future directions in the field, respectively. This comparative guide provides a foundation for researchers to evaluate the potential of this compound and its analogues in the context of current and emerging anti-diabetic therapies.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose-lowering effects of a new organic vanadium complex, bis(maltolato)oxovanadium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacodynamic and pharmacokinetic effects of metformin mediated by the gut microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin ameliorates diabetic cardiomyopathy in adult male albino rats in type 2 diabetes [mjmr.journals.ekb.eg]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Dihydroxy(oxo)vanadium vs. Vanadyl Sulfate: A Comparative Toxicity Analysis for Researchers
A comprehensive review of the available toxicological data for dihydroxy(oxo)vanadium and vanadyl sulfate reveals a significant disparity in the extent of research, with a wealth of information available for vanadyl sulfate and a notable lack of specific toxicity data for this compound. This guide provides a detailed comparison based on the existing scientific literature, focusing on the established toxicological profile of vanadyl sulfate and offering insights into the potential toxicity of this compound based on general principles of vanadium toxicology.
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative toxicity of these two vanadium compounds. While a direct, data-driven comparison is hampered by the absence of specific studies on this compound, this document collates and presents the available quantitative data for vanadyl sulfate and outlines the standard experimental protocols used in its toxicological assessment.
Executive Summary
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicity data for vanadyl sulfate found in the scientific literature.
Acute Toxicity (LD50) of Vanadyl Sulfate
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | 467.2 mg/kg | [1][2][3][4] |
| Mouse | Oral | 467.2 mg/kg | [2] |
| Rabbit | Dermal | 4450 mg/kg | [1][3] |
Table 1: Acute Toxicity (LD50) of Vanadyl Sulfate. This table presents the median lethal dose (LD50) of vanadyl sulfate in different animal models and via various routes of administration.
Cytotoxicity (IC50) of Vanadyl Sulfate
| Cell Line | Cancer Type | IC50 Value (24h) | IC50 Value (48h) | Reference(s) |
| MCF-7 | Breast Cancer | 25 µg/mL | 20 µg/mL | [5][6] |
| A549 | Lung Cancer | Not specified | Not specified | [7] |
| DU145 | Prostate Cancer | Not specified | Not specified | [7] |
Table 2: Cytotoxicity (IC50) of Vanadyl Sulfate in Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of vanadyl sulfate, indicating its potency in inhibiting the growth of different cancer cell lines.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for acute oral toxicity, cytotoxicity, and genotoxicity assessments.
Acute Oral Toxicity Study (Following OECD Guideline 420)
The acute oral toxicity of a substance is typically determined using a fixed-dose procedure as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420.[8][9][10][11][12]
Experimental Workflow for Acute Oral Toxicity (OECD 420)
Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.
Key Steps:
-
Sighting Study: A preliminary study to determine the appropriate starting dose for the main study. A single animal is dosed, and the outcome determines the next dose.
-
Main Study: Groups of animals (usually rats, and typically females as they are often more sensitive) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance for its acute oral toxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
Experimental Workflow for MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Key Steps:
-
Cell Culture: Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Treatment: The cells are then treated with different concentrations of the test substance.
-
MTT Incubation: After the desired exposure time, MTT solution is added to the wells. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.
Genotoxicity Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for the detection of DNA damage in individual cells.[18][19][20][21]
Experimental Workflow for Comet Assay
Caption: A simplified workflow of the Comet assay for genotoxicity assessment.
Key Steps:
-
Cell Encapsulation: Single cells are embedded in a thin layer of agarose on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the DNA as a "nucleoid."
-
Alkaline Treatment and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail."
-
Staining and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA damage is quantified by analyzing the comet images.
Signaling Pathways Affected by Vanadium Compounds
Vanadium compounds are known to interact with several key cellular signaling pathways, which is central to both their therapeutic potential and their toxicity.
Insulin Signaling Pathway
Vanadium compounds can mimic some of the effects of insulin, primarily by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade.[22][23][24][25] This leads to the potentiation of insulin signaling.
Caption: Simplified diagram of the insulin signaling pathway and the inhibitory effect of vanadium compounds on PTP1B.
MAPK/ERK Signaling Pathway
Vanadium compounds have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[26][27][28] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation can contribute to toxic effects.
Caption: Overview of the MAPK/ERK signaling pathway and potential modulation by vanadium compounds.
Discussion and Conclusion
The available toxicological data for vanadyl sulfate provide a solid foundation for understanding its potential hazards. The oral LD50 values in rodents classify it as moderately toxic. Its cytotoxic effects against cancer cell lines suggest potential for therapeutic applications, but also highlight its non-specific toxicity. The genotoxic potential of vanadium compounds, including vanadyl sulfate, raises concerns about their long-term safety.
The lack of specific toxicological data for this compound (CAS 30486-37-4) is a significant knowledge gap.[29] While it is a vanadium compound and likely shares some toxicological properties with other vanadium species, its specific potency and toxicological profile remain unknown. The chemical form of vanadium can significantly influence its absorption, distribution, metabolism, and excretion, and therefore its toxicity. For instance, the oxidation state and the ligands bound to the vanadium atom can alter its interaction with biological molecules and cellular pathways.
Given the increasing interest in vanadium compounds for various industrial and biomedical applications, further research into the comparative toxicity of different vanadium species is crucial. Direct, head-to-head toxicological studies of this compound and vanadyl sulfate using standardized protocols are necessary to provide a clear and quantitative comparison. Until such data becomes available, a precautionary approach should be taken when handling this compound, assuming a toxicological profile similar to or potentially greater than that of well-characterized vanadium compounds like vanadyl sulfate.
References
- 1. fishersci.com [fishersci.com]
- 2. Acute toxicity of vanadium compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Comet assay - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. aun.edu.eg [aun.edu.eg]
- 21. researchgate.net [researchgate.net]
- 22. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. dovepress.com [dovepress.com]
- 25. mdpi.com [mdpi.com]
- 26. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Activation of MAPK by potassium bisperoxo(1,10-phenanthroline)oxovanadate (V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Substance Registry Services | US EPA [cdxapps.epa.gov]
Benchmarking the Catalytic Performance of Dihydroxy(oxo)vanadium Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of oxovanadium complexes, with a focus on their application in oxidation reactions. While the specific term "dihydroxy(oxo)vanadium" is not always explicitly used in the literature, this guide focuses on related oxovanadium(IV) and dioxovanadium(V) complexes that are relevant to this class of catalysts. The data presented is compiled from various studies to offer a broad perspective on their catalytic efficacy.
Data Presentation: Catalytic Oxidation of Styrene
The oxidation of styrene serves as a common benchmark reaction to evaluate the catalytic activity of vanadium complexes. The following table summarizes the performance of various oxovanadium catalysts in this reaction, highlighting the influence of different ligands and reaction conditions on conversion and product selectivity. It is important to note that direct comparison should be approached with caution as the experimental parameters vary across different studies.
| Catalyst/Ligand | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| [VO(acac)₂] with Schiff base | H₂O₂ | Acetonitrile | 80 | - | High | Benzaldehyde (>85%) | [1] |
| VO(acac:8-Q)-SBA-15 | Air | Acetonitrile | - | - | - | Styrene oxide (45.8%) | [Vanadium complexes catalyzed oxidation products of styrene.] |
| Oxovanadium(salen) complex | TBHP | Acetonitrile | - | - | - | Epoxide/by-product ratio: 51% | [2] |
| Dioxovanadium(V) complexes | H₂O₂ | Organic solvent-free | Room Temp | 8 | 97 | Epoxide (>99%) | [Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols - MDPI] |
| Vanadium(IV) with diamines | H₂O₂ | Acetonitrile | 80 | - | 71 | - | [2] |
Note: "acac" refers to acetylacetonate, "8-Q" to 8-hydroxyquinoline, "SBA-15" to a type of mesoporous silica, "salen" to a class of Schiff base ligands, and "TBHP" to tert-butyl hydroperoxide. The absence of a value is indicated by "-".
Experimental Protocols
General Procedure for the Catalytic Oxidation of Styrene
This protocol is a representative example of the experimental setup used for the catalytic oxidation of styrene with oxovanadium complexes.[1]
Materials:
-
Styrene (substrate)
-
Oxovanadium complex (catalyst)
-
30% aqueous hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (CH₃CN) (solvent)
-
Internal standard (e.g., chlorobenzene) for GC analysis
-
Round-bottom flask equipped with a condenser
-
Magnetic stirrer and heating plate
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: A round-bottom flask is charged with a specific amount of the oxovanadium catalyst (e.g., 0.1 mmol) and the solvent (e.g., 10 mL of acetonitrile).
-
Addition of Substrate: To this mixture, a known amount of styrene (e.g., 5 mmol) and an internal standard are added.
-
Initiation of Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 80°C). The reaction is initiated by the dropwise addition of the oxidant (e.g., 10 mmol of 30% aqueous H₂O₂).
-
Reaction Monitoring: The progress of the reaction is monitored by withdrawing aliquots from the reaction mixture at regular intervals. These aliquots are then analyzed by gas chromatography to determine the conversion of styrene and the selectivity for different products.
-
Product Identification: The products, which may include benzaldehyde, styrene oxide, 1-phenylethane-1,2-diol, and benzoic acid, are identified by comparing their retention times with those of authentic samples.[1]
-
Termination of Reaction: After the desired reaction time, the flask is cooled to room temperature to stop the reaction.
-
Work-up and Analysis: The final reaction mixture is typically filtered to remove the catalyst (if heterogeneous) and then analyzed to determine the final conversion and product distribution.
Mandatory Visualization
Catalytic Cycle for Alkene Epoxidation by an Oxovanadium Complex
The following diagram illustrates a generalized catalytic cycle for the epoxidation of an alkene by an oxovanadium(V) complex using a hydroperoxide as the oxidant. The cycle involves the coordination of the hydroperoxide to the vanadium center, followed by oxygen transfer to the alkene to form the epoxide.
Caption: Generalized catalytic cycle for alkene epoxidation.
References
Cross-Validation of Experimental and Computational Data for the Pentaaquaoxovanadium(IV) Cation, [VO(H₂O)₅]²⁺
Published: October 25, 2025
This guide provides a comparative analysis of experimental and computational data for the pentaaquaoxovanadium(IV) cation, [VO(H₂O)₅]²⁺. Due to the transient and unstable nature of dihydroxy(oxo)vanadium, this well-characterized and stable aquated vanadyl ion serves as a representative model for fundamental vanadium-oxygen bonding and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals interested in the validation of computational models against experimental results for vanadium-containing species.
Structural and Spectroscopic Data
The comparison of key structural and spectroscopic parameters for the [VO(H₂O)₅]²⁺ cation obtained from experimental measurements and Density Functional Theory (DFT) calculations is summarized below.
| Parameter | Experimental Value/Technique | Computational Value (DFT) |
| V=O Bond Length (Å) | 1.59 (X-ray Absorption Fine Structure) | 1.57 - 1.60 |
| V-O(eq) Bond Length (Å) | 2.02 (X-ray Absorption Fine Structure) | 2.00 - 2.05 |
| V-O(ax) Bond Length (Å) | 2.28 (X-ray Absorption Fine Structure) | 2.25 - 2.35 |
| V=O Stretch (cm⁻¹) | ~985 (Raman and IR Spectroscopy) | 980 - 1050 |
| Electronic Transition (nm) | ~760 (d-d transition, UV-Vis Spectroscopy)[1] | Varies with functional |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to characterize the [VO(H₂O)₅]²⁺ cation are provided below.
a) Synthesis of [VO(H₂O)₅]²⁺ Solution: A stock solution of the pentaaquaoxovanadium(IV) cation is typically prepared by dissolving vanadyl sulfate (VOSO₄·xH₂O) in deionized water. The pH of the solution is adjusted to be acidic (typically pH < 3) to prevent the formation of polymeric species.
b) X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS experiments are conducted at a synchrotron light source. Vanadium K-edge X-ray absorption spectra are collected for the aqueous solution of [VO(H₂O)₅]²⁺. The extended X-ray absorption fine structure (EXAFS) region of the spectrum is analyzed to determine the bond lengths and coordination numbers of the vanadium center.
c) Vibrational (IR and Raman) Spectroscopy: Infrared (IR) and Raman spectra of the aqueous [VO(H₂O)₅]²⁺ solution are recorded. The characteristic stretching frequency of the V=O bond is a prominent feature in both spectra.
d) UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the [VO(H₂O)₅]²⁺ solution is measured using a spectrophotometer. The spectrum is characterized by a broad absorption band in the visible region, corresponding to d-d electronic transitions of the vanadium(IV) center.[1]
Computational Methodology
a) Density Functional Theory (DFT) Calculations: Quantum chemical calculations are performed using DFT. The geometry of the [VO(H₂O)₅]²⁺ cation is optimized in the gas phase or with the inclusion of a solvent model. Vibrational frequency calculations are carried out on the optimized geometry to predict the infrared and Raman spectra. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum.
Workflow for Cross-Validation
The logical workflow for the cross-validation of experimental and computational data for a vanadium complex like [VO(H₂O)₅]²⁺ is illustrated in the following diagram.
References
comparative spectroscopic studies of different oxovanadium species
A Comparative Guide to the Spectroscopic Analysis of Oxovanadium Species
This guide provides a comparative overview of key spectroscopic techniques used in the characterization of different oxovanadium species, particularly focusing on oxovanadium(IV) and oxovanadium(V) complexes. It is designed for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The following sections detail the principles of each technique, present comparative data, and provide generalized experimental protocols.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful and essential tool for studying paramagnetic species, making it particularly suitable for the characterization of oxovanadium(IV) (vanadyl) complexes, which possess an unpaired d-electron (S=1/2). The interaction of this electron with the vanadium nucleus (I=7/2) typically results in a characteristic eight-line hyperfine pattern in the EPR spectrum for monomeric species.[1][2] The key parameters derived from EPR spectra, the g-tensor and the hyperfine coupling tensor (A), are highly sensitive to the coordination environment of the vanadium center.[3]
Comparative EPR Data for Oxovanadium(IV) Species
| Species/Complex | g-value(s) | A-value(s) (Hyperfine Coupling) | Comments |
| [VO(H₂O)L1]NO₃ | g_iso = 1.9905[1] | A_iso = 96.695 G[1] | Exhibits a typical eight-line pattern for a monomeric V(IV) center.[1] |
| [VO(OCH₃)L2] | g_iso = 1.9935[1] | A_iso = 96.557 G[1] | Similar to the aqua complex, indicating a comparable V(IV) center.[1] |
| Dimeric V(IV) in Yeast | g ≈ 4 (for ΔMs = ±2 transition); g ≈ 2 (for ΔMs = ±1)[4] | 75.2 x 10⁻⁴ cm⁻¹[4] | The presence of a forbidden transition at g≈4 is characteristic of a dimeric species.[4] |
Experimental Protocol: EPR Spectroscopy
-
Sample Preparation : A small amount of the oxovanadium(IV) complex (e.g., 20-30 mg) is dissolved in a suitable solvent like toluene (e.g., 20 mL).[2] For optimal signal, the resulting solution should be faintly colored, as highly concentrated samples can prevent spectrum collection.[2]
-
Measurement : The solution is transferred to a 4 mm quartz EPR tube.[2] Spectra can be recorded at room temperature for isotropic measurements or in a frozen state (e.g., 110 K) to resolve anisotropic parameters (g∥, g⊥, A∥, A⊥).[1][4]
-
Data Analysis : The spectrum is analyzed to determine the g and A tensor values. The number of hyperfine lines is determined by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin.[2] For a single vanadium nucleus (I=7/2), this results in 8 lines.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For oxovanadium species, these techniques are particularly valuable for identifying the characteristic V=O (vanadyl) stretching frequency, which is sensitive to the electronic and steric nature of the ligands coordinated to the vanadium center.[5] Generally, a stronger V=O bond results in a higher stretching frequency. The V=O stretch typically appears as a strong band in the 950-1050 cm⁻¹ region.[5][6]
Comparative Vibrational Frequencies for Oxovanadium Species
| Species/Complex | V=O Stretching Frequency (cm⁻¹) | Technique |
| VO(acac)₂ | 995[6] | IR |
| VO(acac)₂ | 990 (polarized)[6] | Raman |
| [VO(H₂O)L1]NO₃ | 964[1][7] | IR |
| Pascoite (Decavanadate) | 991, 965, 958, 905[8][9] | Raman |
| Barnesite | 1010[8][9] | Raman |
| Metahewettite | 994, 954[10] | Raman |
| Hummerite | 999, 962[8][9] | Raman |
Experimental Protocol: Vibrational Spectroscopy
-
Infrared (IR) Spectroscopy : For solid samples, a common method involves preparing a KBr pellet containing a small amount of the complex.[11] The spectrum is then recorded using an FT-IR spectrometer.
-
Raman Spectroscopy : Solid samples can be analyzed using a rotating sample technique to prevent thermal degradation from the laser.[6] Wavenumber calibration is typically performed using a standard, such as argon plasma lines.[6] For solutions, polarization measurements can be conducted to aid in peak assignments.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and environment of atoms. For oxovanadium species, the application of NMR depends on the oxidation state.
-
Oxovanadium(IV) : These complexes are paramagnetic, which often leads to significant broadening of ¹H NMR signals, making detailed structural elucidation challenging.[7]
-
Oxovanadium(V) : These species are diamagnetic (d⁰), making them amenable to high-resolution NMR. ⁵¹V NMR is particularly informative, with the chemical shift being highly dependent on the coordination geometry and the nature of the coordinated ligands.[12] Furthermore, advanced solid-state NMR techniques, often combined with DFT calculations, can provide precise structural data, such as V-N internuclear distances, even for non-crystalline solids.[13][14]
Comparative NMR Data for Oxovanadium Species
| Species/Complex | Nucleus | Chemical Shift (ppm) / Observation | Comments |
| [VO(OCH₃)L2] (V IV) | ¹H | 8.80 (imine proton); other broad signals observed.[7] | Paramagnetism causes significant line broadening.[7] |
| [VO(¹⁵NGlySal)(OCH₃)(CH₃OH)] (V V) | ⁵¹V, ¹⁵N, ¹³C | Solid-state NMR used to determine coordination geometry.[13][14] | NMR crystallography approach allows for detailed structural analysis in the solid state.[13] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Samples are dissolved in an appropriate deuterated solvent. For solid-state NMR, the powdered sample is packed into a rotor.
-
Measurement : For oxovanadium(V), standard ¹H, ¹³C, and ⁵¹V NMR experiments are performed. For solid samples, techniques like magic-angle spinning (MAS) are employed to obtain high-resolution spectra.
-
Data Analysis : Chemical shifts, coupling constants, and relaxation times are analyzed to deduce the molecular structure and dynamics. For solid-state NMR of oxovanadium(V) complexes, experimental data is often compared with DFT calculations to refine the structure.[13][14]
Visualizing Spectroscopic Workflows and Relationships
Diagrams generated using Graphviz can help visualize the logical flow of experiments and the relationships between molecular structure and spectroscopic output.
References
- 1. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.utexas.edu [chemistry.utexas.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. A novel dimeric oxovanadium (IV) species identified in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCCC 1987, Volume 52, Issue 3, Abstracts pp. 686-695 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Raman and infrared spectroscopy of selected vanadates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR crystallography for structural characterization of oxovanadium(V) complexes: deriving coordination geometry and detecting weakly coordinated ligands at atomic resolution in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Therapeutic Efficacy of Dihydroxy(oxo)vanadium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of dihydroxy(oxo)vanadium derivatives, offering a comparative analysis of their therapeutic efficacy against established alternatives in key disease areas: cancer, diabetes, and neurodegenerative disorders. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanism of action.
Introduction: The Therapeutic Potential of Vanadium Compounds
Vanadium, a trace element with versatile oxidation states, has garnered significant interest in medicinal chemistry due to the therapeutic properties of its various complexes. This compound(IV) and related derivatives have emerged as promising candidates for drug development, primarily owing to their ability to act as enzyme inhibitors. A key target of these compounds is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these vanadium derivatives can mimic the effects of insulin, making them attractive for the treatment of diabetes mellitus. Furthermore, their influence on critical cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, has implicated them in the modulation of cell proliferation, survival, and apoptosis, highlighting their potential as anti-cancer agents. More recently, their neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases like Alzheimer's.
This guide aims to provide an objective comparison of the performance of this compound derivatives against current therapeutic options, supported by quantitative data from preclinical studies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the therapeutic efficacy of various this compound derivatives compared to standard therapeutic agents.
Anti-Cancer Activity: In Vitro Cytotoxicity
Table 1: Comparative IC50 Values of Vanadium Complexes and Cisplatin in Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vanadium Complex 1 | MCF-7 | Breast Cancer | 20 | [1] |
| Vanadium Complex 2 | HepG2 | Liver Cancer | 37.39 | [1] |
| [VO(CTZ)₂]·2H₂O | HCT116 | Colon Cancer | 2.11 | [1] |
| Cisplatin | HCT116 | Colon Cancer | 2.13 | [1] |
| Cisplatin | A2780 | Ovarian Cancer | Varies | [2] |
| Vanadium Complex (unspecified) | HepG2 | Liver Cancer | 0.14 (48h) | [3] |
| Cisplatin | HepG2 | Liver Cancer | 0.012 (48h) | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Anti-Diabetic Activity: Glucose Metabolism
Table 2: Comparative Effects of Vanadium Compounds and Metformin on Glucose Homeostasis.
| Compound/Drug | Model | Key Findings | Reference |
| BMOV (bis(maltolato)oxovanadium(IV)) | STZ-induced diabetic rats | Orally active, lowers plasma glucose levels. | |
| BEOV (bis(ethylmaltolato)oxovanadium(IV)) | STZ-induced diabetic rats | 2-3 times more potent than vanadyl sulfate. | |
| Metformin | Humans with type 2 diabetes | Reduces hepatic gluconeogenesis, improves insulin sensitivity.[4][5][6][7][8][9] | |
| Vanadyl Sulfate | Humans with type 1 diabetes | Reduced daily insulin requirements and fasting blood glucose. | |
| Vanadium-Metformin Complexes | Diabetic rat models | Investigated for synergistic antidiabetic effects. | [10] |
Neuroprotective Effects: Alzheimer's Disease Models
Table 3: Efficacy of Vanadium Compounds in Models of Neurodegeneration.
| Compound/Drug | Model | Key Findings | Reference |
| Peroxovanadium Complexes | In vitro | Inhibit Aβ aggregation. | |
| Vanadyl (IV) acetylacetonate (VAC) | Neural cell culture | Improved cell viability under Aβ stress. | |
| BEOV | AD mouse model | Reduced Aβ levels, tau phosphorylation, and neuroinflammation. | |
| Donepezil | Humans with Alzheimer's Disease | Reversible acetylcholinesterase inhibitor, improves cognitive function.[11][12][13][14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B, a key target for anti-diabetic drugs.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells with buffer only as a negative control and a known PTP1B inhibitor as a positive control.
-
Add 80 µL of the assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16][17][18]
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay assesses the effect of compounds on glucose transport into fat cells, a crucial process in maintaining blood glucose homeostasis.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) supplemented with 0.1% BSA
-
2-deoxy-D-[³H]glucose (radioactive glucose analog)
-
Insulin
-
Test compounds (this compound derivatives)
-
Scintillation counter
Procedure:
-
Wash the differentiated 3T3-L1 adipocytes twice with warm KRH buffer.
-
Starve the cells by incubating them in serum-free DMEM for 2-4 hours at 37°C.
-
Wash the cells again with KRH buffer.
-
Pre-incubate the cells with the test compounds at various concentrations in KRH buffer for 30 minutes at 37°C. Include a vehicle control.
-
Stimulate glucose uptake by adding insulin (e.g., 100 nM) to the designated wells and incubate for 20 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.5 M NaOH.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the protein concentration of each well and calculate the fold-change in glucose uptake compared to the control.
Western Blot for Akt and ERK Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, which are often modulated by this compound derivatives.
Materials:
-
Cell lysates from cells treated with test compounds
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with various concentrations of the this compound derivatives for specific time points.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., GAPDH).[10]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of this compound derivatives.
Insulin Signaling Pathway and PTP1B Inhibition
MAPK/ERK and PI3K/Akt Signaling Pathways in Cancer
Experimental Workflow for Evaluating Anti-Cancer Efficacy
Conclusion
This compound derivatives demonstrate significant therapeutic potential across a spectrum of diseases, including cancer, diabetes, and neurodegenerative disorders. Their primary mechanism of action often involves the inhibition of key enzymes like PTP1B and the modulation of critical cellular signaling pathways. The comparative data presented in this guide suggest that certain vanadium complexes exhibit efficacy comparable to or, in some cases, exceeding that of established therapeutic agents in preclinical models. However, it is crucial to note that issues of bioavailability and potential toxicity remain important considerations for the clinical translation of these compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and optimize the therapeutic applications of this promising class of metallodrugs. Continued research focusing on ligand design to improve selectivity and reduce off-target effects will be paramount in realizing the full clinical potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Metformin inhibits gluconeogenesis via a redox-dependent mechanism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Effects of metformin on blood glucose levels and bodyweight mediated through intestinal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 15. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
A Mechanistic Showdown: Dihydroxy(oxo)vanadium vs. Other Metal-Oxo Catalysts in Oxidation Reactions
A detailed comparison for researchers and drug development professionals reveals the catalytic nuances of dihydroxy(oxo)vanadium in relation to other prominent metal-oxo catalysts. This guide synthesizes experimental data to provide a clear, objective analysis of their performance in key oxidation reactions, supported by detailed experimental methodologies and mechanistic visualizations.
The field of catalytic oxidation is critical for the synthesis of a vast array of chemical compounds, including active pharmaceutical ingredients. At the heart of many of these processes are metal-oxo catalysts, which facilitate the transfer of an oxygen atom to a substrate. Among these, this compound has emerged as a catalyst of significant interest. This guide provides a comparative analysis of the mechanistic pathways and catalytic performance of this compound alongside other key metal-oxo catalysts, including those based on manganese, chromium, and ruthenium.
Comparative Catalytic Performance
The efficacy of a catalyst is determined by several key metrics, including conversion, selectivity, and turnover frequency (TOF). The following tables summarize the available quantitative data for the performance of vanadium, manganese, and chromium-oxo catalysts in representative oxidation reactions.
Table 1: Catalytic Performance in Alkene Epoxidation (Substrate: Cyclohexene)
| Catalyst System | Oxidant | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| VO(acac)₂ on Montmorillonite K-10 | TBHP | 20 | 70 (to cyclohexene oxide) | Not Reported | [1] |
| VO₂-SiO₂ | TBHP | 21 | 84 (to cyclohexene oxide) | Not Reported | [2] |
| Hierarchical FAU zeolite with Vanadium | Not Specified | >20 | ~70 (to 1,2-cyclohexanediol) | Not Reported | [3] |
| Manganese Porphyrin Complex | PhIO | 20-88 | Not Specified | Not Reported | [4] |
TBHP: tert-butyl hydroperoxide; PhIO: Iodosylbenzene
Table 2: Catalytic Performance in C-H Bond Oxidation
| Catalyst System | Substrate | Oxidant | Product | Yield (%) | Reference |
| Chromoyl diacetate (catalytic) | Tertiary and oxygen-activated C-H bonds | H₅IO₆ | Tertiary alcohols or ketones | Not Specified | [5] |
| Ruthenium-based catalysts | Various arenes | Various | Arylated products | Varies widely | [6] |
Mechanistic Insights and Visualizations
The catalytic cycle of metal-oxo catalysts typically involves the formation of a high-valent metal-oxo species, which then acts as the primary oxidant. The specific mechanism, however, can vary significantly depending on the metal center, the ligand environment, and the substrate.
This compound Catalytic Cycle
The catalytic cycle of a this compound catalyst in an oxidation reaction, for instance with an alcohol, generally proceeds through the formation of a vanadate ester. This is followed by a hydrogen transfer step to generate the corresponding carbonyl compound and a reduced vanadium species, which is then re-oxidized by a co-oxidant to complete the cycle.
Caption: Proposed catalytic cycle for alcohol oxidation by this compound.
General Metal-Oxo Catalytic Pathway
A generalized workflow for a metal-oxo catalyzed oxidation reaction involves several key steps, from catalyst activation to product formation and catalyst regeneration.
Caption: A generalized experimental workflow for catalytic oxidation.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the objective comparison of catalyst performance. Below are representative procedures for the synthesis of a vanadium-based catalyst and a general method for conducting catalytic oxidation kinetic studies.
Synthesis of a Supported Vanadium Catalyst (VO(acac)₂ on Montmorillonite K-10)
This protocol describes the immobilization of a vanadyl acetylacetonate complex on a clay support, a common strategy to heterogenize homogeneous catalysts.
Materials:
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Montmorillonite K-10 (MMT-K10) clay
-
Solvent (e.g., dichloromethane)
Procedure:
-
A solution of VO(acac)₂ is prepared by dissolving a specific amount of the complex in the chosen solvent.
-
The MMT-K10 clay is added to the solution, and the mixture is stirred for a specified period at room temperature to allow for the incorporation of the vanadium complex onto the support.
-
The solid catalyst is then filtered, washed with the solvent to remove any unadsorbed complex, and dried under vacuum.
-
The amount of vanadium incorporated onto the support can be determined by analytical techniques such as Atomic Absorption Spectroscopy (AAS).[1]
General Protocol for a Catalytic Oxidation Kinetic Study
This procedure outlines a general experimental setup for evaluating the performance of a metal-oxo catalyst in a liquid-phase oxidation reaction.
Experimental Setup:
-
A glass reactor equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for product analysis.
Procedure:
-
The catalyst, substrate, and solvent are added to the reactor.
-
The mixture is stirred and heated to the desired reaction temperature.
-
The oxidant is then added to the reactor to initiate the reaction.
-
Aliquots of the reaction mixture are taken at regular intervals and analyzed by GC or HPLC to determine the conversion of the substrate and the selectivity for the desired product.
-
The turnover frequency (TOF) can be calculated based on the initial rate of the reaction and the amount of catalyst used.
This guide provides a foundational understanding of the mechanistic and performance aspects of this compound and other metal-oxo catalysts. For researchers and professionals in drug development, a thorough comprehension of these catalytic systems is essential for the rational design of efficient and selective synthetic routes to complex molecules. Further detailed investigations into the kinetics and reaction mechanisms under standardized conditions will be crucial for a more definitive comparative assessment.
References
A Comparative Guide to Analytical Methods for Dihydroxy(oxo)vanadium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of dihydroxy(oxo)vanadium, a form of vanadium in the +5 oxidation state. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the performance characteristics and experimental protocols of key methods to aid in this selection process.
Method Performance Comparison
The choice of an analytical method is often dictated by the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the performance of commonly employed techniques for vanadium quantification.
| Method | Typical Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Spectrophotometry (Complex Formation) | 0.015–2.0 µg/mL[1] | 4.6 ng/mL[1] | - | Simple, low cost, widely available instrumentation.[2] | Lower sensitivity, potential for interferences.[2] |
| Spectrophotometry (Catalytic) | 1–100 ng/mL[2] | 0.11 - 0.71 ng/mL[2] | 0.94 µg/L[2] | High sensitivity, suitable for trace analysis.[2] | Can be susceptible to interferences, may require careful optimization.[2] |
| Atomic Absorption Spectrometry (AAS) | 2-100 mg/L[3] | 0.2 mg/L (Flame)[3], 0.10 µg/g (GF)[4] | - | Robust, well-established technique. | Lower sensitivity than ICP-MS, potential for chemical interferences.[3] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 5.00–1,000 ng/mL[5] | 0.0094 - 0.268 ng/mL[5][6] | 5.00 ng/mL[5] | Very high sensitivity, multi-element capability, wide linear range.[5] | High instrument cost, potential for polyatomic interferences.[6][7] |
| Electrochemical Methods | - | - | - | High sensitivity, low cost, potential for speciation analysis. | Susceptible to matrix effects and electrode fouling. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate measurements. Below are representative protocols for the discussed analytical methods.
Spectrophotometric Determination (Complex Formation)
This method is based on the reaction of this compound with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the vanadium concentration.
Protocol:
-
Standard Preparation: Prepare a stock solution of vanadium(V) by dissolving a known amount of ammonium metavanadate (NH₄VO₃) in deionized water. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Acidify the sample containing this compound with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to the optimal pH for complex formation.
-
Complex Formation: Add the chromogenic reagent (e.g., 4-(2-pyridylazo)resorcinol) and a buffer solution to maintain the optimal pH.[1] Allow the reaction to proceed for the specified time to ensure complete complex formation.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.[1]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of vanadium in the sample from the calibration curve.
Atomic Absorption Spectrometry (AAS)
AAS measures the absorption of light by free atoms in the gaseous state. For vanadium analysis, a high-temperature nitrous oxide-acetylene flame or a graphite furnace is typically used.
Protocol:
-
Standard Preparation: Prepare a stock solution of vanadium (1000 mg/L) by dissolving vanadium pentoxide (V₂O₅) in nitric acid and diluting with deionized water.[3] Prepare calibration standards by diluting the stock solution.[3]
-
Sample Preparation: Digest the sample with a mixture of acids (e.g., nitric acid and sulfuric acid) to decompose the organic matrix and bring the vanadium into solution.[8] Dilute the digested sample to a known volume.
-
Instrumental Setup: Set up the AAS instrument with a vanadium hollow cathode lamp and select the appropriate wavelength (e.g., 318.4 nm).[3] Optimize the flame or furnace conditions.
-
Measurement: Aspirate the standards and the sample solution into the atomizer (flame or graphite furnace) and measure the absorbance.
-
Quantification: Generate a calibration curve from the absorbance of the standards and determine the concentration of vanadium in the sample.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.
Protocol:
-
Standard Preparation: Prepare a series of vanadium calibration standards in a matrix that matches the samples to be analyzed.[5] An internal standard (e.g., yttrium) is often added to correct for instrumental drift and matrix effects.
-
Sample Preparation: Dilute the sample containing this compound with a suitable diluent (e.g., dilute nitric acid) to a concentration within the linear range of the instrument.[5]
-
Instrumental Analysis: Introduce the prepared standards and samples into the ICP-MS system. The instrument will measure the ion intensity at the mass-to-charge ratio corresponding to vanadium.
-
Data Analysis: Construct a calibration curve by plotting the intensity ratios of the analyte to the internal standard against the concentrations of the standards. Calculate the vanadium concentration in the samples based on this calibration. To suppress polyatomic interferences, a collision/reaction cell with a gas like helium may be used.[6][7]
Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. A general workflow for the validation of an analytical method for this compound detection is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. edfhelpdesk.com [edfhelpdesk.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vanadium determination in chloride matrices using ICP-MS: finding the optimum collision/reaction cell parameters for suppressing polyatomic interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img.antpedia.com [img.antpedia.com]
A Comparative Analysis of the Biological Activities of Vanadium in Its Different Oxidation States
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of vanadium compounds in their V(III), V(IV), and V(V) oxidation states. This report synthesizes experimental data on their insulin-mimetic, anti-cancer, and toxicological properties, supported by detailed experimental protocols and visual representations of key signaling pathways.
Vanadium, a transition metal, exhibits a range of oxidation states, with +3, +4, and +5 being the most biologically relevant.[1] The biological and therapeutic effects of vanadium compounds are significantly influenced by their oxidation state, impacting their efficacy and toxicity. This guide offers a comparative overview to aid in the research and development of vanadium-based therapeutics.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of different vanadium compounds, categorized by their oxidation state.
Table 1: Comparative Anti-Cancer Activity (IC50 Values)
The anti-cancer activity of vanadium compounds is often attributed to the induction of apoptosis and cell cycle arrest, frequently linked to the generation of reactive oxygen species (ROS).[2][3] The V(IV) and V(V) oxidation states are most commonly studied for their cytotoxic effects.
| Compound/Vanadium Salt | Oxidation State | Cancer Cell Line | IC50 (µM) | Reference |
| Vanadyl sulfate (VOSO₄) | +4 | MCF-7 (Breast) | 20 (48h) | [1] |
| Vanadyl sulfate (VOSO₄) | +4 | MCF-7 (Breast) | 25 (24h) | [1] |
| [VO(chrysin)₂EtOH]₂ (VOchrys) | +4 | Human osteosarcoma | 16 | [4] |
| Vanadyl cation | +4 | Human osteosarcoma | > 100 | [4] |
| [VO(CTZ)₂]·2H₂O | +4 | HCT116 (Colon) | 2.11 | [5] |
| V₅(Ale)₂ | +5 | MCF-7 (Breast) | ~20 | [5] |
| V₅(Zol)₂ | +5 | MCF-7 (Breast) | ~15 | [5] |
| V₁₀ (Decavanadate) | +5 | MCF-7 (Breast) | ~10 | [5] |
| V₅(Ale)₂ | +5 | NCI-H460 (Lung) | ~25 | [5] |
| V₅(Zol)₂ | +5 | NCI-H460 (Lung) | ~18 | [5] |
| V₁₀ (Decavanadate) | +5 | NCI-H460 (Lung) | ~12 | [5] |
| V₅(Ale)₂ | +5 | SF-268 (Glioblastoma) | ~30 | [5] |
| V₅(Zol)₂ | +5 | SF-268 (Glioblastoma) | ~22 | [5] |
| V₁₀ (Decavanadate) | +5 | SF-268 (Glioblastoma) | ~15 | [5] |
Note: IC50 values can vary based on experimental conditions, including incubation time and cell density.
Table 2: Comparative Insulin-Mimetic Activity (Glucose Uptake)
Vanadium compounds are known to mimic the effects of insulin, primarily by enhancing glucose uptake in cells.[6] This is often achieved through the inhibition of protein tyrosine phosphatases (PTPs) and activation of downstream signaling pathways.[7] Studies suggest that V(V) compounds may be more effective in lowering blood glucose levels.[8]
| Compound/Vanadium Salt | Oxidation State | Cell Type | Glucose Uptake (% of control/effect) | Reference |
| Decavanadate (V₁₀) | +5 | Primary rat adipocytes | ~6-fold increase in basal glucose uptake | [9] |
| Bis-maltolato-oxovanadium(IV) (BMOV) | +4 | Primary rat adipocytes | Lower than V₁₀ | [9] |
| 2,6-pyridinedicarboxylatodioxovanadium(V) (V V -dipic) | +5 | Primary rat adipocytes | ~3-fold increase in basal glucose uptake | [9] |
| Orthovanadate (V₁) | +5 | Primary rat adipocytes | Lower than V₁₀ and V V -dipic | [9] |
| Amavadine | Not specified | Primary rat adipocytes | Negligible effect | [9] |
| Vanadyl acetylacetonate (VAc) | +4 | STZ-diabetic rats | Most potent in lowering glycemia vs VEt, VM, VS | [6] |
| Vanadyl 3-ethylacetylacetonate (VEt) | +4 | STZ-diabetic rats | Less potent than VAc | [6] |
| Bis(maltolato)oxovanadium (VM) | +4 | STZ-diabetic rats | Less potent than VAc | [6] |
| Vanadyl sulphate (VS) | +4 | STZ-diabetic rats | Least potent among the tested organic V compounds | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of vanadium compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Vanadium compounds (V(III), V(IV), V(V))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the vanadium compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of vanadium compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Glucose Uptake Assay (using 2-NBDG)
This protocol measures the ability of vanadium compounds to stimulate glucose uptake in cells.
Materials:
-
24-well plates
-
Adherent cells (e.g., adipocytes, myotubes)
-
Glucose-free DMEM or Krebs-Ringer buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Vanadium compounds
-
Insulin (positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere and differentiate as required.[11]
-
Wash the cells with PBS and then starve them in glucose-free medium for 1-2 hours.[12]
-
Treat the cells with different concentrations of vanadium compounds or insulin for the desired time.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[12][13]
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.[13]
-
Lyse the cells or prepare them for analysis.
-
Measure the fluorescence intensity using a flow cytometer (Excitation/Emission ~488/535 nm) or a fluorescence microscope.[13]
Intracellular Reactive Oxygen Species (ROS) Assay (using DCFH-DA)
This protocol quantifies the generation of intracellular ROS induced by vanadium compounds.
Materials:
-
24-well plates or 96-well black plates
-
Adherent cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Vanadium compounds
-
H₂O₂ (positive control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[14]
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with different concentrations of vanadium compounds or H₂O₂.
-
Measure the fluorescence intensity at various time points using a fluorescence plate reader (Excitation/Emission ~485/530 nm) or visualize under a fluorescence microscope.[14]
Signaling Pathways and Mechanisms of Action
The biological effects of vanadium are mediated through its interaction with various cellular signaling pathways.
Insulin Signaling Pathway
Vanadium compounds exert their insulin-mimetic effects by modulating key components of the insulin signaling pathway. They are known to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, leading to the prolonged phosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. This, in turn, activates downstream pathways like the PI3K/Akt and MAPK pathways, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[7][15][16]
Apoptosis Signaling Pathway
In cancer cells, vanadium compounds can induce apoptosis through both intrinsic and extrinsic pathways. The generation of ROS is a common mechanism that leads to DNA damage and mitochondrial dysfunction, triggering the intrinsic pathway. This involves the release of cytochrome c, activation of caspases (e.g., caspase-9 and caspase-3), and ultimately, programmed cell death.[3] Vanadium has also been shown to influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
Conclusion
The biological activity of vanadium is intricately linked to its oxidation state. While V(V) compounds often exhibit potent insulin-mimetic effects, both V(IV) and V(V) species demonstrate significant anti-cancer properties, largely through the induction of oxidative stress and apoptosis. The choice of ligand in organo-vanadium complexes also plays a crucial role in modulating their bioavailability, efficacy, and toxicity. Further research focusing on direct comparative studies of different vanadium oxidation states under standardized experimental conditions is essential for the rational design of novel vanadium-based therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Therapeutic Drugs Complexed to Vanadium in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Selective cytotoxicity of vanadium complexes on human pancreatic ductal adenocarcinoma cell line by inducing necroptosis, apoptosis and mitotic catastrophe process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. m.youtube.com [m.youtube.com]
- 15. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 16. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Dihydroxy(oxo)vanadium: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Dihydroxy(oxo)vanadium, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is essential.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed by a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for collection:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting the waste.
-
Ensure the container is in good condition and free from leaks or damage.
-
For solid waste, carefully transfer it into the container, minimizing the generation of dust.
-
For solutions, use a funnel to avoid spills.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "30486-37-4"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any associated hazards (based on related compounds, this may include "Toxic" and "Environmental Hazard").
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all the information from the waste label.
-
Follow their specific instructions for packaging and transportation.
-
Hazard Profile of a Related Compound: Vanadium(V) Oxide
In the absence of specific data for this compound, the hazard information for Vanadium(V) oxide (CAS: 1314-62-1) provides a useful, albeit conservative, reference point. The following table summarizes the key hazards associated with Vanadium(V) oxide.[1][2][3][4]
| Hazard Category | Classification |
| Acute Toxicity (Oral) | Toxic if swallowed[1] |
| Acute Toxicity (Inhalation) | Fatal if inhaled[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[1][3] |
| Carcinogenicity | May cause cancer[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2][3] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure[2][3] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects[2][3] |
Experimental Protocols: Waste Characterization (Conceptual)
Should your institution require waste characterization prior to disposal, the following conceptual protocols may be adapted. These should be performed by qualified personnel in a controlled laboratory setting.
Toxicity Characteristic Leaching Procedure (TCLP):
-
A representative sample of the this compound waste is collected.
-
The sample is subjected to a leaching process using a specified extraction fluid (typically an acetic acid solution) for 18 hours.
-
The resulting leachate is then analyzed (e.g., by inductively coupled plasma-mass spectrometry - ICP-MS) to determine the concentration of vanadium.
-
The results are compared to the regulatory limits for vanadium to determine if the waste is classified as hazardous.
Aquatic Toxicity Testing:
-
A series of dilutions of the this compound waste are prepared.
-
These solutions are used as the medium for aquatic organisms (e.g., Daphnia magna or fathead minnows).
-
The survival and mobility of the organisms are monitored over a specified period (e.g., 48 or 96 hours).
-
The concentration that is lethal to 50% of the test organisms (LC50) is determined to assess the acute aquatic toxicity.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
